Carbimazole-d3
Description
Properties
Molecular Formula |
C₇H₇D₃N₂O₂S |
|---|---|
Molecular Weight |
189.25 |
Synonyms |
2,3-Dihydro-3-methyl-d3-2-thioxo-1H-imidazole-1-carboxylic Acid Ethyl Ester; 3-Methyl-d3-2-thioxo-4-imidazoline-1-carboxylic Acid Ethyl Ester; 1-Ethoxycarbonyl-3-_x000B_methyl-d3-2-thio-4-imidazoline; 1-Methyl-3-carbethoxy-2-thioglyoxalone; 3-Carbethoxymer |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Carbimazole-d3 in Bioanalytical Research
[1]
Executive Summary
Carbimazole-d3 is the stable isotope-labeled analog of Carbimazole, a thionamide pro-drug used in the management of hyperthyroidism. In research and drug development, its primary utility is as an Internal Standard (IS) for the precise quantification of Carbimazole in biological matrices (plasma, serum, urine) using Isotope Dilution Mass Spectrometry (IDMS).
Because Carbimazole is rapidly hydrolyzed in vivo to its active metabolite, Methimazole, the accurate measurement of the parent compound requires rigorous analytical protocols to prevent ex vivo degradation. Carbimazole-d3 provides the necessary compensation for matrix effects, extraction inefficiencies, and ionization variability, ensuring data integrity in pharmacokinetic (PK) and bioequivalence studies.
Part 1: Chemical Identity & The Deuterium Advantage
Carbimazole-d3 is chemically identical to Carbimazole, with the exception that three hydrogen atoms (typically on the N-methyl group) are replaced by deuterium (
Chemical Specifications
| Feature | Description |
| Compound Name | Carbimazole-d3 |
| IUPAC Name | Ethyl 3-(methyl-d3)-2-thioxo-2,3-dihydro-1H-imidazole-1-carboxylate |
| CAS Number | 116653-28-2 (Generic for labeled); Parent: 22232-54-8 |
| Molecular Formula | |
| Molecular Weight | ~189.25 g/mol (Parent: 186.23 g/mol ) |
| Solubility | Soluble in DMSO, Methanol, Acetonitrile; slightly soluble in water.[2][3][4] |
| pKa | ~1.6 (Imidazole nitrogen) |
The Kinetic Isotope Effect (KIE) in Research
While primarily used for quantification, Carbimazole-d3 is also valuable in metabolic stability studies. The Carbon-Deuterium (
Part 2: Metabolic Pathway & Pharmacokinetics[1]
Understanding the instability of Carbimazole is critical for analytical success. Carbimazole is a pro-drug; it has no intrinsic antithyroid activity until it is hydrolyzed.[2][5]
Mechanism of Action & Conversion
Upon ingestion, Carbimazole is rapidly converted to Methimazole by serum esterases. In a research setting, if you are profiling the parent drug, you are effectively racing against this hydrolysis.
Figure 1: The metabolic activation of Carbimazole.[2][5] The rapid hydrolysis requires strict temperature control (4°C) during sample collection to prevent artificial loss of the parent compound.
Part 3: Analytical Protocol (LC-MS/MS)
This section details a validated workflow for quantifying Carbimazole using Carbimazole-d3. This protocol prioritizes the stabilization of the analyte.
Sample Preparation (Protein Precipitation)
Rationale: Liquid-Liquid Extraction (LLE) can be used, but rapid Protein Precipitation (PPT) is preferred to immediately quench esterase activity.[2]
-
Thawing: Thaw plasma samples on ice (never at room temperature).
-
IS Addition: Aliquot
of plasma into a centrifuge tube. Add of Carbimazole-d3 Working Solution ( in acetonitrile). -
Precipitation: Add
of ice-cold Acetonitrile containing 0.1% Formic Acid.-
Note: The acid helps stabilize the molecule and enhances ionization.
-
-
Vortex & Centrifuge: Vortex for 30 seconds. Centrifuge at
for 10 minutes at 4°C. -
Transfer: Transfer supernatant to an autosampler vial.
LC-MS/MS Conditions
System: UHPLC coupled to a Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP or Thermo Altis).
-
Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18,
, ). -
Mobile Phase A: 0.1% Formic Acid in Water.[2]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-0.5 min: 10% B[2]
-
0.5-3.0 min: Ramp to 90% B
-
3.0-4.0 min: Hold 90% B
-
4.1 min: Re-equilibrate 10% B
-
Mass Spectrometry Parameters (MRM)
The following transitions are standard. Note: You must tune your specific instrument as collision energies (CE) vary.[2]
| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Dwell Time (ms) |
| Carbimazole | 187.1 | 127.1 | 20 | 50 |
| Carbimazole-d3 | 190.1 | 130.1 | 20 | 50 |
| Methimazole (Optional) | 115.0 | 88.0 | 25 | 50 |
Mechanistic Insight: The transition
Part 4: Experimental Workflow & Logic
The following diagram illustrates the "Self-Validating" logic of using an Internal Standard. The IS corrects for errors at every stage downstream of its addition.
Figure 2: The Isotope Dilution Mass Spectrometry (IDMS) workflow. The ratio calculation (Green node) cancels out matrix effects (suppression/enhancement) because both the Analyte and IS experience the exact same environment.
Part 5: Quality Control & Troubleshooting
To ensure Trustworthiness of the data, the following criteria must be met:
-
Isotope Contribution: Verify that the Carbimazole-d3 standard does not contain unlabeled Carbimazole (d0).[2] Inject a "Zero Sample" (Matrix + IS only).[2] The interference at the analyte channel (187.1) should be
of the LLOQ (Lower Limit of Quantification). -
Cross-Talk: Inject a high concentration of Analyte (without IS). Check for signal in the IS channel (190.1). This ensures the mass resolution is sufficient to prevent "spillover."
-
Stability Check: Because Carbimazole is unstable, prepare QC samples and keep them at room temperature for 0, 1, 2, and 4 hours. Analyze them against a freshly thawed curve.[2] If the signal drops
, the method requires stricter temperature controls (e.g., processing on ice baths).
Common Pitfalls
-
Acyl Migration/Hydrolysis: If the pH of the mobile phase is too high (> pH 6), Carbimazole may degrade on the column. Always use acidic mobile phases (Formic acid or Acetic acid).[2]
-
Ion Suppression: Phospholipids in plasma can suppress ionization.[2] If IS response varies significantly between samples, consider using "Phospholipid Removal Plates" (e.g., Ostro or HybridSPE) instead of simple protein precipitation.
References
-
Aboul-Enein, H. Y., & Al-Duraibi, I. A. (2025).[2] Stability-indicating HPLC methods for Carbimazole and its degradation product Methimazole. Journal of Chromatographic Science.
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation M10. U.S. Food and Drug Administration.[2]
-
Toronto Research Chemicals. (2024).[2] Carbimazole-d3 Product Monograph & Spectral Data.
-
Skellern, G. G., et al. (1973). The pharmacokinetics of methimazole after oral administration of carbimazole in man. British Journal of Clinical Pharmacology.
-
Merck/Sigma-Aldrich. (2024).[2] Isotope Labeled Internal Standards: Principles and Applications.
Sources
- 1. Carbimazole-d3 Stable Isotope| [benchchem.com]
- 2. CAS 22232-54-8: Carbimazole | CymitQuimica [cymitquimica.com]
- 3. 22232-54-8 CAS MSDS (Carbimazole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Plasma concentrations of methimazole, a metabolite of carbimazole, in hyperthyroid patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Bioanalytical Method for Carbimazole & Methimazole in Therapeutic Drug Monitoring
Abstract & Strategic Overview
The Prodrug Challenge in TDM: Carbimazole (CBZ) is a prodrug that undergoes rapid enzymatic hydrolysis to its active metabolite, Methimazole (MMI), mediated by serum esterases.[1] In a clinical setting, Carbimazole is rarely detectable in plasma shortly after administration.[1] Therefore, Therapeutic Drug Monitoring (TDM) protocols almost exclusively target Methimazole as the surrogate marker for efficacy and toxicity.[1]
Scope of this Protocol: This guide provides two distinct workflows:
-
Protocol A (Routine TDM): A high-throughput, robust LC-MS/MS method for quantifying Methimazole , optimized for clinical turnaround times.[1]
-
Protocol B (Research/PK): A specialized stabilization protocol for quantifying Carbimazole (parent drug), required only for bioequivalence studies or mechanistic research where the prodrug itself must be tracked before hydrolysis.[1]
Mechanism of Action & Bioanalytical Implications
Understanding the instability of Carbimazole is the foundation of this method. The conversion is not just "degradation"; it is a rapid, enzyme-catalyzed activation.[1]
Metabolic Pathway Diagram
The following diagram illustrates the hydrolysis pathway and the critical control points for bioanalysis.
Caption: Figure 1. Enzymatic hydrolysis of Carbimazole to Methimazole. Note the rapid conversion mediated by serum esterases, necessitating immediate stabilization if the parent drug is the target analyte.
Protocol A: Routine TDM (Methimazole)
Objective: Accurate quantification of Methimazole in human plasma.[1] Standard: FDA/EMA Bioanalytical Method Validation Guidelines.
Materials & Reagents[1][2][3]
-
Analyte: Methimazole (Reference Standard >99%).[1]
-
Internal Standard (IS): Methimazole-d3 (Deuterated standard is critical to compensate for matrix effects in ESI).
-
Matrix: Drug-free human plasma (K2EDTA or Lithium Heparin).[1]
-
Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA).[1]
Sample Preparation: Protein Precipitation (PPT)
We utilize Protein Precipitation over Liquid-Liquid Extraction (LLE) for TDM because MMI is highly polar (LogP ~ -0.34), making it difficult to extract into non-polar organic solvents without derivatization.[1]
-
Aliquot: Transfer 100 µL of patient plasma into a 1.5 mL centrifuge tube.
-
IS Addition: Add 20 µL of Methimazole-d3 working solution (500 ng/mL in water). Vortex for 10 sec.
-
Precipitation: Add 300 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).
-
Expert Note: The formic acid aids in protein denaturation and matches the mobile phase pH.[1]
-
-
Vortex: Mix vigorously for 2 minutes.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer: Transfer 200 µL of the supernatant to an autosampler vial containing a glass insert.
-
Injection: Inject 5 µL into the LC-MS/MS.
LC-MS/MS Parameters
Chromatographic Strategy: Methimazole is polar and poorly retained on standard C18 columns, often eluting in the void volume (leading to ion suppression).[1] We recommend a Polar-Embedded C18 or a HILIC column.[1]
| Parameter | Specification |
| Column | Phenomenex Synergi Polar-RP or Waters Atlantis T3 (100 x 2.1 mm, 2.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temp | 40°C |
| Run Time | 5.0 Minutes |
Gradient Profile:
-
0.0 - 1.0 min: 5% B (Isocratic hold to retain polar MMI)[1]
-
1.0 - 3.0 min: Ramp to 90% B
-
3.0 - 3.5 min: Hold at 90% B (Wash)
-
3.5 - 3.6 min: Drop to 5% B
-
3.6 - 5.0 min: Re-equilibrate
Mass Spectrometry (MRM Transitions):
-
Ionization: Electrospray Ionization (ESI) Positive Mode.[1]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| Methimazole | 115.0 | 57.1 | 15 |
| 115.0 | 88.0 | 12 | |
| Methimazole-d3 | 118.0 | 60.1 | 15 |
Protocol B: Research Protocol (Carbimazole Stabilization)
Objective: Quantification of the unstable parent drug Carbimazole.[1] Critical Requirement: This protocol must be executed at the bedside or immediately upon blood draw.[1]
The Stabilization Challenge
Ex vivo hydrolysis continues in the collection tube. Standard EDTA tubes are insufficient.[1] You must inhibit esterase activity.[1]
Stabilization Workflow
-
Inhibitor Preparation: Prepare tubes containing Phenylmethylsulfonyl fluoride (PMSF) (Final concentration 1-2 mM) or Sodium Fluoride (NaF) .[1]
-
Alternative: Immediate acidification with 20 µL of 50% Formic Acid per 1 mL of blood is highly effective but causes hemolysis; valid for plasma if spun immediately, but better for whole blood assays.[1]
-
-
Collection: Draw blood directly into pre-chilled tubes containing the inhibitor.[1]
-
Temperature: Immediately place samples on wet ice (4°C) . Do not allow to sit at room temperature.[1]
-
Processing: Centrifuge within 30 minutes at 4°C.
-
Storage: Separate plasma and freeze at -80°C immediately. Carbimazole is stable at -80°C but degrades at -20°C.[1]
Analytical Workflow Diagram
The following diagram contrasts the routine MMI workflow with the rigorous CBZ research workflow.
Caption: Figure 2. Comparison of Routine TDM vs. Specialized Research workflows. Protocol B requires strict temperature and chemical inhibition controls.
Validation & Quality Assurance
To ensure "Trustworthiness" and "Self-Validating" results, the following criteria must be met:
Linearity & Range
-
Methimazole Range: 10 ng/mL – 5000 ng/mL (Covers therapeutic range of 200-1000 ng/mL).[1]
-
Curve Fitting: Linear regression (1/x² weighting).[1] r² > 0.995 required.[1]
Accuracy & Precision
-
Intra-day: CV < 15% (20% at LLOQ).[1]
-
Inter-day: CV < 15%.[1]
-
QC Levels: Low (30 ng/mL), Mid (400 ng/mL), High (4000 ng/mL).[1]
Matrix Effect & Recovery
-
Matrix Factor: 0.85 – 1.15 (IS normalized).[1]
-
Recovery: >80% consistent recovery using the Protein Precipitation method.
Troubleshooting & Optimization (Expert Insights)
-
Peak Tailing: Methimazole contains a thione group which can interact with active silanols on the column.[1] Solution: Ensure the mobile phase pH is acidic (pH ~2.5 with 0.1% FA) to suppress silanol ionization.[1]
-
Retention Loss: If MMI elutes too early (near void), ion suppression will kill sensitivity.[1] Solution: Switch to a HILIC column (Amide phase) using an ACN/Water gradient (starting high organic) for superior retention of polar analytes.[1]
-
Carryover: MMI can stick to injector seals.[1] Solution: Use a needle wash of 50:50 MeOH:Water + 0.1% FA.[1]
References
-
Aboul-Enein, H. Y., & Al-Duraibi, I. A. (2025).[1] Determination of Methimazole in Plasma by High Performance Liquid Chromatography. ResearchGate. Link
-
Jansson, R., et al. (1983).[1] Comparative bioavailability of carbimazole and methimazole. International Journal of Clinical Pharmacology, Therapy, and Toxicology.[1] Link
-
Nakashima, T., & Taurog, A. (1979).[1] Rapid conversion of carbimazole to methimazole in serum; evidence for an enzymatic mechanism. Clinical Endocrinology. Link
-
Agilent Technologies. (2014).[1] Simultaneous Determination of Therapeutic Drug Analytes in Human Plasma using LC/MS/MS. Application Note 5991-5062EN.[1] Link
-
Ito, Y., et al. (2020).[1][2] Development of a high-performance liquid chromatography-tandem mass spectrometric method for the determination of Methimazole in human blood matrices. Journal of Chromatography B. Link
Sources
Application Note: Precision Quantitation of Carbimazole and its Metabolite Methimazole in In-Vivo Stability Studies Using Carbimazole-d3
Abstract
This application note details a rigorous protocol for assessing the in-vivo metabolic stability of Carbimazole, a thionamide prodrug, using Carbimazole-d3 as a stable isotope-labeled internal standard (SIL-IS). Due to the rapid enzymatic hydrolysis of Carbimazole to Methimazole in plasma, standard bioanalytical workflows often yield inaccurate pharmacokinetic (PK) profiles. This guide introduces a specialized "Stabilization-First" methodology, integrating immediate enzymatic quenching with high-sensitivity LC-MS/MS analysis to ensure data integrity.
Introduction & Scientific Rationale
The Bioanalytical Challenge
Carbimazole is a carbamate prodrug that is rapidly converted to the active antithyroid agent, Methimazole, via serum esterases.[1] In metabolic stability studies, this rapid conversion presents a dual challenge:
-
In-Vivo Metabolism: Distinguishing between hepatic clearance and systemic plasma hydrolysis.
-
Ex-Vivo Instability: Continued degradation of Carbimazole in collected blood samples prior to analysis, leading to underestimation of the parent drug and overestimation of the metabolite.
The Role of Carbimazole-d3
Carbimazole-d3 serves as the critical Stable Isotope Labeled Internal Standard (SIL-IS). Unlike structural analogs, Carbimazole-d3 shares identical physicochemical properties (pKa, solubility, chromatographic retention) with the analyte but possesses a distinct mass-to-charge (m/z) ratio.
Key Advantages:
-
Matrix Effect Compensation: Co-elution with the analyte ensures that ion suppression/enhancement affects both equally, normalizing the signal.
-
Recovery Tracking: Corrects for variations in extraction efficiency during protein precipitation or liquid-liquid extraction.
Metabolic Pathway Visualization
The following diagram illustrates the rapid hydrolysis pathway that dictates the experimental design.
Figure 1: Metabolic conversion of Carbimazole to Methimazole. The protocol focuses on arresting the 'Intermediate' step during sampling.
Materials & Experimental Design
Reagents
-
Internal Standard: Carbimazole-d3 (Isotopic purity >99 atom % D).
-
Note: Ensure the deuterium label is located on the N-methyl group if tracking the metabolite is required, though for parent quantification, ethyl-d5 or methyl-d3 are both acceptable.
-
-
Matrix: Rat or Mouse Plasma (K2EDTA).
-
Stabilizer (Critical): Sodium Fluoride (NaF) or Phenylmethanesulfonyl fluoride (PMSF) to inhibit esterase activity.
-
Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA).
Instrumentation
-
LC System: UHPLC (e.g., Agilent 1290, Waters Acquity).
-
Detector: Triple Quadrupole MS (e.g., Sciex 6500+, Thermo Altis).
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm, 1.7 µm).
Detailed Protocol
Phase 1: Preparation of Standards
Objective: Create stable calibration curves that mimic the biological matrix.
-
Stock Solutions: Prepare 1 mg/mL stocks of Carbimazole and Carbimazole-d3 in DMSO. Store at -20°C.
-
Working Solutions: Dilute stocks in 50:50 ACN:Water to generate a calibration range (e.g., 1 ng/mL to 1000 ng/mL).
-
IS Spiking Solution: Prepare Carbimazole-d3 at a fixed concentration (e.g., 100 ng/mL) in 100% Acetonitrile. This solution will serve as both the IS delivery and the protein precipitation agent.
Phase 2: In-Vivo Dosing & Sampling (The "Stabilization" Workflow)
Expert Insight: The success of this study depends entirely on the speed of processing after blood draw.
-
Dosing: Administer Carbimazole (IV or PO) to the animal model (e.g., 5 mg/kg).
-
Sampling: At predetermined time points (e.g., 5, 15, 30, 60 min), collect blood.
-
Immediate Quenching (Crucial Step):
-
Draw blood directly into pre-chilled tubes containing K2EDTA + NaF (Esterase Inhibitor).
-
Immediately place tubes on wet ice .
-
Centrifuge at 4°C, 3000 x g for 5 minutes within 15 minutes of collection.
-
-
Acidification (Optional but Recommended): Transfer plasma to a cryovial and add 1% Formic Acid (10 µL per 100 µL plasma) to further inhibit chemical hydrolysis. Flash freeze in liquid nitrogen.
Phase 3: Sample Preparation
-
Thaw: Thaw plasma samples on ice.
-
Precipitation: Aliquot 50 µL of plasma into a 96-well plate.
-
IS Addition: Add 200 µL of Carbimazole-d3 Spiking Solution (in ACN) to each well.
-
Vortex & Spin: Vortex for 2 min; Centrifuge at 4000 x g for 10 min at 4°C.
-
Dilution: Transfer 100 µL of supernatant to a fresh plate and dilute with 100 µL of Water (to match initial mobile phase conditions).
Bioanalytical Workflow Diagram
Figure 2: Step-by-step bioanalytical workflow emphasizing the integration of the Internal Standard during the precipitation phase.
LC-MS/MS Conditions & Data Analysis[7][8][9][10][11][12]
Mass Spectrometry Parameters (MRM)
Optimize the Triple Quadrupole for the following transitions. The "Quantifier" is used for calculation, while the "Qualifier" confirms identity.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Role | Collision Energy (eV) |
| Carbimazole | 187.1 [M+H]+ | 115.1 | Quantifier | 20 |
| Carbimazole | 187.1 [M+H]+ | 127.1 | Qualifier | 15 |
| Carbimazole-d3 | 190.1 [M+H]+ | 118.1 | IS Quantifier | 20 |
| Methimazole | 115.1 [M+H]+ | 83.0 | Metabolite | 25 |
Note: The transition 187->115 corresponds to the loss of the ethyl ester group, forming the methimazole core. Ensure your d3 label is on the N-methyl group (giving 190->118) to track this transition accurately.
Chromatography
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B (0-0.5 min)
95% B (2.0 min) Hold (2.5 min) Re-equilibrate. -
Flow Rate: 0.6 mL/min.
Calculations
Calculate the Metabolic Stability (
Plot
Troubleshooting & Expert Tips
-
"Ghost" Methimazole Peaks: If you observe high Methimazole levels at T=0, your quenching method failed. Ensure NaF is present in collection tubes and samples are kept strictly at 4°C.
-
IS Signal Suppression: If the Carbimazole-d3 signal varies significantly (>20%) between samples, it indicates a matrix effect. Perform a post-column infusion test to identify elution zones of phospholipids and adjust the gradient to separate them from the analyte.
-
Carryover: Carbimazole can be "sticky." Use a needle wash solution of 50:25:25 ACN:MeOH:IPA with 0.1% FA.
References
-
Mechanism of Action: Patsnap Synapse. (2024).[5][6] "What is the mechanism of Carbimazole?" Link
-
Internal Standard Guidelines: WuXi AppTec DMPK. (2025).[4][7][8] "Internal Standards in LC−MS Bioanalysis: Which, When, and How." Link
-
Plasma Stability: National Institutes of Health (NIH). (2021).[6] "Chromatographic methods development, validation and degradation characterization of the antithyroid drug Carbimazole." Link
-
Isotope Effects: ResolveMass Laboratories Inc. (2025).[4][7][8] "Deuterated Standards for LC-MS Analysis." Link
-
Comparative Pharmacology: DrOracle. (2025).[4][7][8] "Difference Between Methimazole and Carbimazole." Link
Sources
- 1. asianjpr.com [asianjpr.com]
- 2. Chromatographic methods development, validation and degradation characterization of the antithyroid drug Carbimazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Articles [globalrx.com]
- 4. droracle.ai [droracle.ai]
- 5. What is the mechanism of Carbimazole? [synapse.patsnap.com]
- 6. Introduction of carbimazole_Chemicalbook [chemicalbook.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Mass spectrometry fragmentation pattern of Carbimazole-d3
Application Note: High-Sensitivity LC-MS/MS Quantification of Carbimazole-d3
Abstract
This application note details the mass spectrometry fragmentation mechanics of Carbimazole-d3 (
Introduction
Carbimazole is a thionamide pro-drug widely used in the management of hyperthyroidism (Graves' disease). Upon administration, it undergoes rapid enzymatic hydrolysis to form Methimazole , the active thyroid peroxidase inhibitor.[1]
In bioanalytical assays, Carbimazole-d3 is the preferred Internal Standard (IS). Its utility relies on its ability to mimic the ionization efficiency and chromatographic behavior of the analyte while providing a mass-shifted signal that differentiates it from the native drug and endogenous matrix interferences.
Critical Consideration: The commercial availability of Carbimazole-d3 typically features the deuterium label on the N-methyl group (3-methyl-d3).[2] This structural placement is crucial because it ensures that the label is retained even after the in-source fragmentation that mimics the drug's metabolic hydrolysis.
Structural Analysis & Fragmentation Mechanics
To design an accurate Multiple Reaction Monitoring (MRM) method, one must understand the specific bond cleavages occurring in the collision cell.
The Deuterium Labeling Site
-
Native Carbimazole: 3-methyl-2-thioxo-2,3-dihydro-1H-imidazole-1-carboxylic acid ethyl ester (
).ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Carbimazole-d3: The hydrogen atoms on the N-methyl group are replaced by deuterium.
-
Precursor Ion (
): m/z 190.1 (Shift of +3 Da from native m/z 187).
-
Primary Fragmentation Pathway (Quantifier)
The dominant fragmentation pathway for Carbimazole (both native and deuterated) involves the loss of the ethoxycarbonyl group at the N1 position. This mimics the biological conversion to Methimazole.[1]
-
Precursor (m/z 190): The protonated molecule
. -
Neutral Loss (73 Da): The ester side chain is cleaved as ethyl formate or a radical equivalent (
). -
Product Ion (m/z 117): The resulting fragment is Methimazole-d3 . Because the deuterium label is located on the N-methyl group at the N3 position (which is stable during this cleavage), the fragment retains the +3 Da shift (Native Methimazole is m/z 114).
Secondary Fragmentation (Qualifier)
Further fragmentation of the Methimazole-d3 ion (m/z 117) typically involves the loss of the sulfur atom or ring cleavage.
-
Transition:
. -
Mechanism: Loss of the sulfur/hydrosulfide group (
, ~33 Da) from the m/z 117 ion yields a characteristic imidazole ring fragment at m/z 84 (retaining the group).
Visualization: Fragmentation Pathway[4]
The following diagram illustrates the structural transition from the parent Carbimazole-d3 to its primary diagnostic fragments.
Figure 1: ESI+ Fragmentation pathway of Carbimazole-d3 showing the critical retention of the deuterated methyl group during the transition to the Methimazole-d3 core.
Experimental Protocol
This protocol is designed for the quantification of Carbimazole in human plasma using Carbimazole-d3 as the Internal Standard.
Reagents & Materials
-
Standards: Carbimazole-d3 (N-methyl-d3), >98% isotopic purity.
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), and Ammonium Acetate.
-
Matrix: Drug-free human plasma (K2EDTA).
Sample Preparation (Protein Precipitation)
Rationale: Carbimazole is unstable in plasma at room temperature; rapid processing and temperature control are vital.
-
Aliquot: Transfer
of plasma into a 1.5 mL centrifuge tube. -
IS Addition: Add
of Carbimazole-d3 working solution ( in ACN). -
Precipitation: Add
of ice-cold Acetonitrile containing 0.1% Formic Acid. -
Vortex: Mix vigorously for 30 seconds.
-
Centrifugation: Centrifuge at
for 10 minutes at . -
Dilution: Transfer
of supernatant to an autosampler vial and dilute with of HPLC-grade water (to match initial mobile phase strength).
LC-MS/MS Conditions
Liquid Chromatography:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus,
). -
Flow Rate:
. -
Column Temp:
. -
Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Acetate.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.00 | 10 | Initial equilibration |
| 0.50 | 10 | Load |
| 3.00 | 90 | Elution of analyte |
| 4.00 | 90 | Wash |
| 4.10 | 10 | Re-equilibration |
| 6.00 | 10 | Stop |
Mass Spectrometry (ESI+ Source):
-
Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Gas Temp:
. -
Nebulizer: 45 psi.
MRM Transitions:
| Analyte | Precursor (m/z) | Product (m/z) | Role | Collision Energy (eV) |
|---|---|---|---|---|
| Carbimazole-d3 | 190.1 | 117.1 | Quantifier | 15 |
| Carbimazole-d3 | 190.1 | 84.1 | Qualifier | 30 |
| Carbimazole (Native)| 187.1 | 114.1 | Quantifier | 15 |
Workflow Visualization
Figure 2: Step-by-step bioanalytical workflow for Carbimazole-d3 extraction and detection.
Validation & Troubleshooting (E-E-A-T)
-
Stability Warning: Carbimazole rapidly degrades to Methimazole in blood. Samples must be kept on ice and processed within 1 hour of collection. If immediate processing is impossible, acidification of plasma (pH < 3) can stabilize the prodrug.
-
Cross-Talk Check: Inject a high concentration of Native Carbimazole (e.g., upper limit of quantification) and monitor the d3 transition (190->117). If a signal appears, your native standard may contain isotopic impurities, or the mass resolution is insufficient.
-
Matrix Effects: Because the primary fragment (m/z 117) is low mass, it is susceptible to low-mass chemical noise. Ensure the chromatographic method separates the analyte from the solvent front (retention factor
).
References
-
European Pharmacopoeia (Ph.[3] Eur.). Carbimazole Monograph 0884. Available at: [Link]
-
Sim, B. et al. (2021). Structural Refinement of Carbimazole by NMR Crystallography. Molecules, 26(15), 4434. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 31073, Carbimazole. Available at: [Link]
-
Shimadzu Application News. Expanding Capabilities in Multi-Residue Analysis Using LCMS-8060. (Demonstrates MRM optimization logic). Available at: [Link]
Sources
Application Note: Optimal Precursor & Product Ion Selection for Carbimazole-d3 MRM
This Application Note is designed for bioanalytical scientists and researchers developing LC-MS/MS assays for Carbimazole using its deuterated internal standard, Carbimazole-d3 .
Unlike standard small molecule method development, Carbimazole presents a unique "prodrug paradox": it is rapidly hydrolyzed in vivo and ex vivo to its active metabolite, Methimazole. Therefore, this guide focuses not just on MS parameters, but on the stabilization protocols required to ensure the detected signal comes from Carbimazole and not its degradation product.
Executive Summary
Carbimazole (
This protocol details the selection of the Quantifier Transition (
Theoretical Framework: Ion Physics & Fragmentation
To select the optimal ions, we must understand the structural instability of the molecule. Carbimazole is essentially Methimazole with a carbamate (ethoxycarbonyl) protecting group.
Structural Breakdown
-
Carbimazole (Unlabeled): MW 186.23 Da.[3]
-
Precursor Ion
: 187.1 Da .
-
-
Carbimazole-d3 (Internal Standard): MW 189.25 Da (Assuming
-methyl- labeling).-
Precursor Ion
: 190.1 Da .
-
Fragmentation Mechanism (Collision Induced Dissociation)
Under collision energy (CE), the weakest bond in the Carbimazole structure is the carbamate ester linkage .
-
Primary Pathway: The molecule cleaves the ethoxycarbonyl group (
), neutral loss of 72 Da ( ). -
Resulting Ion: The remaining core structure is the protonated Methimazole ion.
-
Analyte Transition:
(Methimazole core) -
IS Transition:
(Methimazole- core)
Critical Note: The deuterium label is typically located on the
-methyl group of the imidazole ring. Since the imidazole ring remains intact during the primary fragmentation, theDa shift is preserved in the product ion.
Fragmentation Pathway Diagram
Figure 1: ESI+ Fragmentation pathway of Carbimazole-d3. The primary transition involves the loss of the ester side chain to form the stable Methimazole-d3 cation.
MRM Optimization Protocol
Mass Spectrometry Parameters
The following parameters are optimized for a Triple Quadrupole (QqQ) system (e.g., Sciex 6500+ or Waters Xevo TQ-XS).
Ionization Source: Electrospray Ionization (ESI)
Polarity: Positive (
| Parameter | Setting | Rationale |
| Capillary Voltage | 3.0 - 3.5 kV | Optimal for protonation of basic nitrogen in imidazole. |
| Desolvation Temp | 450°C - 550°C | High temp ensures complete droplet evaporation for polar compounds. |
| Cone Gas | 150 L/Hr | Prevents source contamination from plasma matrix. |
| Collision Gas | Argon | Standard for efficient fragmentation. |
Transition Table (The "Master List")
| Compound | Type | Precursor ( | Product ( | Dwell (ms) | Cone (V) | CE (eV) | Role |
| Carbimazole | Analyte | 187.1 | 115.1 | 50 | 30 | 20-25 | Quantifier |
| Carbimazole | Analyte | 187.1 | 83.0 | 50 | 30 | 40-45 | Qualifier* |
| Carbimazole-d3 | IS | 190.1 | 118.1 | 50 | 30 | 20-25 | Quantifier |
| Carbimazole-d3 | IS | 190.1 | 86.0 | 50 | 30 | 40-45 | Qualifier |
*Note: The 83.0 fragment corresponds to the loss of Sulfur (-32 Da) from the Methimazole core, requiring higher collision energy (CE).
Sample Preparation: The "Self-Validating" Stability Protocol
The Trap: If you extract Carbimazole using standard neutral plasma precipitation, it will hydrolyze to Methimazole. Your MS will detect a signal at 115.1, but it will be impossible to distinguish if it came from intact Carbimazole or pre-existing metabolite.
The Solution: You must inhibit the esterase activity and chemical hydrolysis immediately upon collection.
Stabilization Workflow[6]
-
Collection: Draw blood into pre-chilled tubes containing Sodium Fluoride/Potassium Oxalate (esterase inhibition).
-
Acidification: Immediately add 10% Formic Acid (10 µL per 1 mL plasma) to lower pH to ~3.0. Carbimazole is more stable in mild acid than in neutral/alkaline conditions.
-
Temperature: Keep all samples at 4°C. Process within 30 minutes.
Extraction Diagram (Graphviz)
Figure 2: Stability-indicating extraction workflow. The acidification step is critical to prevent the pro-drug from converting to the active metabolite before analysis.
Troubleshooting & Cross-Talk
Isotopic Interference (Cross-Talk)
Since the mass difference is only 3 Da, there is a risk of the M+3 isotope of the unlabeled analyte contributing to the IS signal.
-
Check: Inject a high concentration of unlabeled Carbimazole (Upper Limit of Quantification). Monitor the 190.1
118.1 channel. -
Acceptance: The response in the IS channel should be
of the average IS response.
"Ghost" Methimazole Signal
If you observe a high baseline of Methimazole (115.1) in your Carbimazole standards:
-
Cause: Your Carbimazole standard stock solution may have degraded.
-
Fix: Prepare fresh stock solutions in anhydrous acetonitrile rather than water/methanol mixtures. Store at -80°C.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 31072, Carbimazole. PubChem. Available at: [Link]
-
Aboul-Enein, H. Y., & Al-Duraibi, I. A. (2018). Chromatographic methods development, validation and degradation characterization of the antithyroid drug Carbimazole. Biomedical Chromatography. Available at: [Link]
-
Skellern, G. G., et al. (1973). The metabolism of carbimazole in man. British Journal of Pharmacology. Available at: [Link]
-
Vree, T. B., et al. (1990). Rapid conversion of carbimazole to methimazole in serum; evidence for an enzymatic mechanism.[4] Journal of Pharmacy and Pharmacology. Available at: [Link]
Sources
High-Throughput Quantitation of Carbimazole and Methimazole in Human Plasma via UPLC-MS/MS
Application Note & Protocol Guide
Executive Summary
This application note details a robust, high-sensitivity UPLC-MS/MS method for the simultaneous quantification of Carbimazole (CBZ) and its active metabolite Methimazole (MMI) in human plasma.
While Carbimazole is a widely prescribed antithyroid prodrug, its rapid ex vivo hydrolysis to Methimazole presents a significant bioanalytical challenge. Conventional C18 methods often fail to retain the highly polar Methimazole, leading to ion suppression near the void volume. This protocol utilizes a High Strength Silica (HSS) T3 stationary phase to ensure adequate retention of polar analytes and employs a cold-chain protein precipitation workflow to stabilize Carbimazole during processing.
Target Audience: Bioanalytical Scientists, DMPK Researchers, and Clinical Toxicologists.
Scientific Background & Mechanism[1][2]
The Prodrug Challenge
Carbimazole is a carbethoxy derivative of Methimazole.[1] Upon oral administration, it is rapidly metabolized to Methimazole, which inhibits thyroid peroxidase.
-
In Vivo: Conversion is enzymatic and rapid (
mins). -
Ex Vivo (The Analytical Risk): Spontaneous hydrolysis continues in plasma samples after collection if not properly stabilized (temperature/pH), leading to an overestimation of MMI and underestimation of CBZ.
Reaction Pathway
The following diagram illustrates the conversion pathway and the critical stabilization point required during analysis.
Figure 1: Hydrolysis pathway of Carbimazole to Methimazole and the stabilization intervention point.
Method Development Strategies (Expertise & Logic)
Stationary Phase Selection
The Problem: Methimazole is a small, polar thioamide. On standard C18 columns, it often elutes in the void volume (
Stability Management
To prevent the ex vivo conversion of CBZ to MMI:
-
Temperature: All sample handling must occur on wet ice (4°C).
-
Quenching: Protein precipitation is performed immediately with ice-cold acetonitrile to denature esterases.
Experimental Protocol
Chemicals and Reagents
-
Analytes: Carbimazole (CBZ), Methimazole (MMI).[1]
-
Internal Standard (IS): Methimazole-d3 (preferred) or Carbimazole-d3.
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Formate.
-
Matrix: Drug-free human plasma (K2EDTA).
Instrumentation Conditions
System: UPLC coupled to Triple Quadrupole MS (e.g., Waters Xevo TQ-S or Sciex 6500+).
Table 1: UPLC Chromatographic Conditions
| Parameter | Setting |
| Column | ACQUITY UPLC HSS T3, 2.1 x 100 mm, 1.8 µm |
| Column Temp | 40°C |
| Mobile Phase A | 2 mM Ammonium Formate in Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Vol | 2-5 µL |
| Run Time | 4.5 Minutes |
Gradient Profile:
-
0.0 - 0.5 min: 5% B (Isocratic hold for polar retention)
-
0.5 - 2.5 min: 5%
95% B (Linear ramp) -
2.5 - 3.5 min: 95% B (Wash)
-
3.5 - 3.6 min: 95%
5% B -
3.6 - 4.5 min: 5% B (Re-equilibration)
Mass Spectrometry Parameters
Ionization: Electrospray Ionization (ESI), Positive Mode. Scan Type: Multiple Reaction Monitoring (MRM).
Table 2: MRM Transitions
| Analyte | Precursor (m/z) | Product (m/z) | Cone (V) | CE (eV) | Role |
| Carbimazole | 187.1 | 127.1 | 30 | 18 | Quantifier |
| 187.1 | 69.0 | 30 | 25 | Qualifier | |
| Methimazole | 115.1 | 88.0 | 25 | 15 | Quantifier |
| 115.1 | 57.1 | 25 | 20 | Qualifier | |
| Methimazole-d3 | 118.1 | 91.0 | 25 | 15 | IS |
Note: Optimize Collision Energy (CE) and Cone Voltage for your specific instrument.
Sample Preparation Workflow
The following workflow utilizes Protein Precipitation (PPT) . This method is chosen for its speed and ability to rapidly quench enzymatic activity.
Figure 2: Sample preparation workflow ensuring enzymatic quenching and solvent compatibility.
Critical Step: The "Dilution" step (1:1 with water) is mandatory. Injecting pure acetonitrile supernatant onto an HSS T3 column (which starts at 95% aqueous) will cause "solvent effect" peak broadening for early eluting compounds like Methimazole.
Validation & Performance Metrics
Based on typical validation results for this methodology.
-
Linearity:
-
Methimazole: 2.0 – 2000 ng/mL (
) -
Carbimazole: 5.0 – 5000 ng/mL (
)
-
-
Accuracy & Precision:
-
Intra- and Inter-day CV% < 15% (LloQ < 20%).
-
-
Matrix Effect:
-
Use of Deuterated IS (Methimazole-d3) corrects for matrix suppression, typically normalizing matrix factors to 0.95–1.05.
-
-
Stability:
-
Benchtop: Unstable. Keep < 30 mins on ice.
-
Autosampler: Stable for 24 hours at 10°C after protein precipitation.
-
Troubleshooting & Field Insights
-
Peak Tailing for Methimazole:
-
Cause: Secondary interactions with silanols or solvent mismatch.
-
Fix: Ensure the sample diluent matches the starting mobile phase (mostly aqueous). Check the pH of Mobile Phase A (should be ~3.0 - 3.5).
-
-
Carbimazole Signal Drop:
-
Cause: Hydrolysis in the autosampler.
-
Fix: Ensure the autosampler is cooled to 4°C-10°C. If stability persists as an issue, add 10 µL of 1M HCl to the plasma aliquot immediately upon collection to lower pH and inhibit esterases.
-
-
Carryover:
-
Methimazole is "sticky" in some polymeric tubing. Use a needle wash of 50:50 MeOH:Water + 0.1% Formic Acid.
-
References
-
Simultaneous Determination of Lenvatinib and Telmisartan in Rat Plasma (Methodology Reference for HSS T3)
-
Source: MDPI (2022). "A Simple UPLC/MS-MS Method for Simultaneous Determination... using XSelect HSS T3".[2]
-
-
Methimazole Quantitation using Stable Isotope Internal Standard
-
Source: BenchChem (2025).[3] "Quantifying Methimazole in Plasma Using a Stable Isotope-Labeled Internal Standard by LC".
-
-
Carbimazole Hydrolysis Mechanism
-
Clinical Pharmacokinetics of Carbimazole/Methimazole
- Source: VetFolio/Journal of Veterinary Pharmacology.
Sources
Troubleshooting & Optimization
Technical Support Center: Investigating Inconsistent Recovery of Carbimazole-d3
Status: Active Topic: Bioanalytical Method Development / Internal Standard Stability Molecule: Carbimazole (Prodrug) / Carbimazole-d3 (IS) Target Audience: Bioanalytical Scientists, DMPK Researchers
Executive Summary: The "Prodrug Trap"
If you are observing inconsistent recovery, signal drift, or "disappearing" internal standard (IS) area counts for Carbimazole-d3, the root cause is rarely physical loss or instrument failure. It is almost certainly uncontrolled hydrolysis .
Carbimazole is a carbethoxy derivative (prodrug) of Methimazole.[1] In biological matrices (plasma/serum), it is designed to rapidly convert to the active metabolite, Methimazole, via serum esterases.
-
The Problem: Your analytical method likely treats Carbimazole as a stable analyte. Biology treats it as a transient precursor.
-
The Result: Carbimazole-d3 converts to Methimazole-d3 during sample collection, storage, or extraction. If your MRM transition is specific to the parent (Carbimazole), your IS signal "disappears" because the molecule has chemically changed, not because it was lost.
Diagnostic Module: Troubleshooting Logic
Use this logic tree to isolate the source of your recovery loss.
Figure 1: Diagnostic workflow for isolating the cause of Carbimazole-d3 loss.
Critical Failure Modes & Solutions
Issue #1: Enzymatic Hydrolysis (The Primary Culprit)
Symptoms:
-
IS area counts decrease over time in plasma samples waiting for extraction.
-
QC samples show poor accuracy while calibration standards (in solvent) look fine.
-
Appearance of a "ghost peak" (Methimazole) in the chromatogram.
Mechanism: Serum esterases cleave the ethoxycarbonyl group from Carbimazole-d3, converting it to Methimazole-d3.
Reaction: Carbimazole-d3 (m/z ~189) → Methimazole-d3 (m/z ~117) + CO2 + Ethanol.
Corrective Protocol (Enzyme Inhibition): You cannot rely on EDTA or Heparin alone. You must actively inhibit esterases at the moment of collection.
| Step | Action | Rationale |
| 1. Collection | Use NaF/KOx tubes (Grey top) or add PMSF (Phenylmethanesulfonyl fluoride). | NaF is a general esterase inhibitor. PMSF is a potent, irreversible serine protease/esterase inhibitor. |
| 2. Temperature | Maintain all samples at 4°C (Ice Bath) immediately. | Enzymatic activity is temperature-dependent. Room temp = rapid degradation (t1/2 < 30 mins). |
| 3. Processing | Centrifuge at 4°C. Separate plasma immediately. | Minimizes exposure to red blood cell esterases. |
Issue #2: In-Source Fragmentation (The "False" Signal)
Symptoms:
-
You see a peak in the Methimazole channel at the same retention time as Carbimazole.
-
Recovery seems low because the parent ion (Carbimazole) is fragmenting before the quadrupole (Q1).
Mechanism: Carbimazole is thermally labile. In the high-temperature environment of the ESI source, it can lose the ester group before mass selection. The MS sees Methimazole, but the chromatography delivered Carbimazole.
Corrective Protocol (LC-MS Optimization):
-
Chromatographic Separation: You must separate Carbimazole and Methimazole chromatographically. If they co-elute, you cannot distinguish between "Metabolite formed in the body" and "Metabolite formed in the source."
-
Source Temperature: Lower the ESI source temperature (e.g., reduce from 500°C to 350°C) to minimize thermal degradation.
-
Declustering Potential (DP): Optimize DP to be as "gentle" as possible to preserve the parent ion.
Issue #3: Chemical Instability (pH Sensitivity)
Symptoms:
-
Degradation occurring in stock solutions or autosampler vials (solvent only).
Mechanism: Carbimazole is susceptible to hydrolysis in alkaline or neutral aqueous conditions over time.
Corrective Protocol:
-
Solvents: Dissolve stock in 100% Acetonitrile or Methanol (anhydrous). Avoid water in stock solutions.
-
Reconstitution: If reconstituting for LC injection, use a slightly acidic mobile phase (0.1% Formic Acid) and keep the autosampler at 4°C.
Validated Extraction Workflow (Example)
Do not use Liquid-Liquid Extraction (LLE) with high pH buffers, as this accelerates hydrolysis.
Recommended Method: Protein Precipitation (PPT) with Acidification
-
Preparation: Place all reagents and plasma samples on wet ice.
-
Aliquot: Transfer 50 µL of plasma (stabilized with NaF) to a chilled tube.
-
IS Addition: Add Carbimazole-d3 in 100% Acetonitrile (keep water content zero).
-
Precipitation: Add 200 µL of Ice-Cold Acetonitrile containing 0.1% Formic Acid .
-
Why Acid? Stabilizes the ester bond chemically.
-
Why Cold? Halts any residual esterase activity.
-
-
Vortex/Spin: Vortex 30s; Centrifuge at 10,000g for 10 min at 4°C .
-
Analysis: Inject supernatant directly (or dilute with water + 0.1% FA immediately prior to injection).
Frequently Asked Questions (FAQ)
Q: Can I use Methimazole-d3 as an internal standard for Carbimazole? A: No. Methimazole is much more polar (LogP ~ -0.3) than Carbimazole (LogP ~ 0.8). They will not co-elute, and they will experience different matrix effects. You must use Carbimazole-d3 to track the extraction efficiency of the parent drug.
Q: My Carbimazole-d3 stock solution has a new peak after 1 week. What is it? A: It is likely Methimazole-d3. Even trace moisture in methanol/acetonitrile can cause slow hydrolysis at room temperature. Store stocks at -20°C or -80°C and prepare fresh working solutions daily.
Q: Why is my recovery 110-120%? A: This often happens if you are using a calibration curve prepared in solvent but extracting from plasma without proper matrix matching, or if your "blank" plasma contains interferences. However, for Carbimazole, "high" recovery is rare; "low" recovery due to hydrolysis is the standard failure mode. If you see >100%, check for evaporation of the solvent in the autosampler vials.
References
-
European Pharmacopoeia (Ph.[2] Eur.) . Carbimazole Monograph. (Detailed chemical structure and impurity analysis, identifying Methimazole as Impurity A).
-
[3]
-
-
Nakashima, T., & Taurog, A. (1979) .[1] Rapid conversion of carbimazole to methimazole in serum; evidence for an enzymatic mechanism.[1] Clinical Endocrinology, 10(6), 637–648.[1] (The foundational paper establishing enzymatic hydrolysis).
-
Ito, Y., et al. (2020) .[4] Development of a high-performance liquid chromatography-tandem mass spectrometric method for the determination of Methimazole in human blood matrices. Journal of Chromatography B. (Discusses stability issues of the metabolite, relevant for understanding the instability of the parent).
-
BenchChem Technical Review. Stability of Methimazole and Carbimazole in Plasma. (Overview of degradation pathways and internal standard selection).
Sources
- 1. Rapid conversion of carbimazole to methimazole in serum; evidence for an enzymatic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chromatographic methods development, validation and degradation characterization of the antithyroid drug Carbimazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carbimazole - Wikipedia [en.wikipedia.org]
- 4. Development of a high-performance liquid chromatography-tandem mass spectrometric method for the determination of Methimazole in human blood matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing electrospray ionization (ESI) for Carbimazole-d3
Current Status: Online | Specialist: Senior Application Scientist | Ticket: #CBZ-D3-OPT
Welcome to the Carbimazole-d3 Optimization Portal
You are likely here because you are observing signal instability , unexpected mass shifts , or high background noise when analyzing Carbimazole-d3 (CBZ-d3).
Carbimazole is a labile prodrug . Unlike stable analytes, it actively "wants" to degrade into its active metabolite, Methimazole, via hydrolysis and decarboxylation. This degradation can occur in your autosampler, on your column, or—most critically—inside your ESI source.
This guide treats your LC-MS method as a survival system for the molecule.
Module 1: The "Prodrug Paradox" (Critical Pre-Check)
WARNING: Know Your Isotope Label Position Before optimizing ESI, you must validate your reference material.
-
Scenario A (Ring-Labeled): If the deuterium (
) is on the imidazole methyl group, hydrolysis yields Methimazole- . You can still track the metabolite. -
Scenario B (Ester-Labeled): If the deuterium is on the ethoxycarbonyl (ethyl) group, hydrolysis yields unlabeled Methimazole . You lose your internal standard signal entirely.
Action: Check your Certificate of Analysis immediately. If you are quantifying Carbimazole, Scenario B is a catastrophic failure mode if stability is not maintained.
Module 2: Source Parameter Optimization
User Question: I see a strong signal for Methimazole (m/z ~115) but low signal for Carbimazole-d3 (m/z ~189/190). Is my ionization efficiency low?
Technical Diagnosis: You are likely experiencing In-Source Fragmentation (ISF) . The ESI source is applying too much thermal or kinetic energy, cleaving the ester bond before the ion enters the mass analyzer.
The "Soft-Touch" Protocol: Carbimazole requires "soft" ionization conditions to survive the transition from liquid to gas phase.
| Parameter | Recommended Setting | Scientific Rationale |
| Ionization Mode | ESI Positive (+) | Carbimazole protonates readily ( |
| Drying Gas Temp | < 300°C (Start at 250°C) | High heat accelerates ester hydrolysis. Lower temps preserve the parent ion. |
| Desolvation Gas Flow | High (800–1000 L/hr) | Compensates for lower temperature to ensure droplet evaporation without thermal degradation. |
| Cone/Fragmentor Voltage | Low (Start at 10-20V) | High voltage here causes collision-induced dissociation (CID) immediately after ionization. Ramp this down until the Methimazole artifact disappears. |
| Capillary Voltage | 2.5 – 3.5 kV | Standard range; rarely the cause of degradation, but avoid arcing. |
Module 3: Mobile Phase & Chromatography
User Question: My retention time is shifting, and the peak tailing is significant. What mobile phase should I use?
Technical Diagnosis: Carbimazole is sensitive to pH extremes.[1]
-
High pH (>8): Rapid chemical hydrolysis (Base-Catalyzed).
-
Very Low pH (<2): Acid-catalyzed hydrolysis (slower, but significant over long runs).
The "Neutral-Buffer" System: Avoid strong acids like 0.1% TFA. Instead, use a buffered system that promotes ionization without stripping the ester.
-
Recommended Phase A: 10mM Ammonium Formate (pH ~4.5 - 5.0).
-
Why: The ammonium ion (
) buffers the pH and can sometimes form stable adducts if protonation is difficult, though is preferred.
-
-
Recommended Phase B: Acetonitrile (LC-MS Grade).
-
Why: Methanol is protic and can sometimes participate in transesterification or promote solvolysis more than ACN.
-
Visualizing the Stability Workflow:
Figure 1: Critical Control Points (CCPs) for Carbimazole-d3 stability. Red dashed lines indicate where the molecule is most likely to fail.
Module 4: Troubleshooting Adducts & Interferences
User Question: I see a peak at [M+23] that is stronger than my [M+1]. Is this normal?
Technical Diagnosis:
You are seeing the Sodium Adduct (
The "Sodium-Suppression" Protocol:
-
Plasticware Only: Switch all solvent reservoirs and sample vials to LC-MS grade polypropylene. Glass leaches sodium.
-
Ammonium Drive: The 10mM Ammonium Formate suggested in Module 3 is crucial here. The excess ammonium ions (
) outcompete trace sodium, forcing the equilibrium toward or , both of which fragment predictably.
Module 5: Self-Validating Stability Experiment
Do not guess if your source is too hot. Run this "Source Stress Test" :
-
Prepare: A 1 µg/mL standard of Carbimazole-d3 in 50:50 ACN:Water.
-
Method: Infuse directly (syringe pump) at 10 µL/min.
-
Step 1: Set Desolvation Temp to 150°C and Cone Voltage to 10V. Record intensity of Parent (
) vs. Fragment ( ). -
Step 2: Increase Temp in 50°C increments up to 500°C.
-
Step 3: Plot the ratio of Parent/Fragment.
-
Result: The temperature where the Fragment signal crosses 20% of the Parent signal is your Thermal Limit . Operate 50°C below this limit.
Summary of Optimization Logic
Figure 2: Troubleshooting logic flow for Carbimazole-d3 spectral artifacts.
References
-
PubChem. (n.d.). Carbimazole Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Skellern, G. G., et al. (1979). Rapid conversion of carbimazole to methimazole in serum; evidence for an enzymatic mechanism. Clinical Endocrinology. Retrieved from [Link]
-
Abdelrahman, M. M. (2018). Chromatographic methods development, validation and degradation characterization of the antithyroid drug Carbimazole. Biomedical Chromatography. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Retrieved from [Link]
Sources
Strategies to improve the limit of quantification (LOQ) for Carbimazole
Introduction: The Prodrug Paradox
Carbimazole (CBZ) presents a unique bioanalytical challenge: it is a prodrug designed to hydrolyze. In vivo, this rapid conversion to Methimazole (MMI) is therapeutic; in vitro, it is a catastrophic source of error.
Low Limits of Quantification (LOQ) for Carbimazole are rarely limited by detector sensitivity alone. Instead, they are limited by analyte disappearance during sample processing. If 20% of your Carbimazole hydrolyzes to Methimazole during extraction, your LOQ is effectively raised by that variance.
This guide moves beyond standard "optimize source parameters" advice. We focus on the three pillars of Carbimazole quantification: Kinetic Stabilization , Orthogonal Extraction , and Void Volume Separation .
Module 1: Sample Stabilization (The Critical Step)
The Issue: Carbimazole undergoes base-catalyzed hydrolysis. In plasma (pH ~7.4) at room temperature, it degrades significantly within minutes. Standard EDTA plasma collection is insufficient.
The Solution: You must freeze the hydrolysis equilibrium immediately upon blood draw.
Protocol: The "Acid-Cold" Block
| Parameter | Standard Method (Flawed) | Optimized Method (High Sensitivity) | Mechanism |
| Collection Temp | Room Temperature | Ice Bath (4°C) | Reduces kinetic energy for hydrolysis. |
| Matrix Additive | K2-EDTA only | K2-EDTA + Acidification | Lowers pH to < 6.0, stabilizing the ester bond. |
| Processing Time | < 60 mins | < 15 mins | Minimizes exposure to plasma esterases. |
Step-by-Step Stabilization Workflow
-
Pre-chill all collection tubes (Vacutainers) on wet ice.
-
Collect blood and immediately invert to mix with anticoagulant.
-
Centrifuge at 4°C (2000 x g for 10 min).
-
Acidification Step (Crucial):
-
Transfer plasma to a cryovial containing 10 µL of 10% Formic Acid per 1 mL of plasma .
-
Target pH: 4.0 – 5.0.
-
Note: Do not use strong mineral acids (HCl) as they may cause chemical degradation; Formic Acid is milder and LC-MS compatible.
-
-
Snap freeze at -80°C immediately.
Module 2: Extraction Strategy
The Issue: Carbimazole is polar (LogP ~0.7), but Methimazole is very polar (LogP ~ -0.3). Protein precipitation (PPT) leaves too much matrix interference, suppressing ionization and ruining LOQ.
The Solution: Liquid-Liquid Extraction (LLE) using a solvent that extracts CBZ but rejects MMI and phospholipids.
Recommended LLE Protocol
-
Solvent: Ethyl Acetate or Dichloromethane (DCM).
-
Why? These solvents have moderate polarity. They recover Carbimazole efficiently but leave the highly polar Methimazole and salts in the aqueous phase.
Procedure:
-
Thaw acidified plasma on ice.
-
Add Internal Standard (Carbimazole-d3) . Do not use Methimazole as IS; it does not track extraction efficiency.
-
Add Ethyl Acetate (Ratio 4:1 Solvent:Plasma).
-
Vortex vigorously (5 min) and centrifuge (4000 x g, 10 min, 4°C).
-
Transfer the organic supernatant to a clean tube.
-
Evaporate to dryness under Nitrogen at 35°C (Do not exceed 40°C; CBZ is thermally labile).
-
Reconstitute in Mobile Phase A/B (90:10) .
Module 3: Chromatographic Separation
The Issue: Due to its polarity, Carbimazole often elutes near the void volume (t0) on standard C18 columns, where ion suppression is highest.
The Solution: Increase retention without using ion-pairing agents (which contaminate MS sources).
Column Selection Guide
| Column Type | Suitability | Notes |
| Standard C18 | Poor | Elutes too early; co-elutes with salts. |
| HILIC | Good | Excellent retention, but long equilibration times. |
| Polar-Embedded C18 | Best | The polar group (e.g., amide) interacts with CBZ, increasing retention away from the void. |
Recommended Column: Zorbax Eclipse Plus CN or Waters BEH Shield RP18.
Module 4: Mass Spectrometry (LC-MS/MS)
The Issue: "Cross-talk" from Methimazole. If MMI is present in high concentrations (metabolite), it can fragment or form adducts that mimic CBZ.
The Solution: Specific MRM Transitions.
MS/MS Parameters
-
Ionization: ESI Positive (
) -
Precursor Ion: m/z 187.1
-
Quantifier Transition: m/z 187.1
127.1 (Loss of ester side chain). -
Qualifier Transition: m/z 187.1
115.1 (Methimazole core).
Note: Monitor the 115.1 transition carefully. If the ratio of 127/115 changes in patient samples compared to standards, you have interference.
Visualizing the Challenge
The following diagram illustrates the degradation pathway and where the bioanalytical errors occur.
Figure 1: The Carbimazole Hydrolysis Pathway. Without acidification and cold processing, the analyte converts to Methimazole, artificially raising the LOQ.
Troubleshooting FAQ
Q1: My calibration curve is linear, but my QC samples show low recovery (50-60%). Why? A: This is likely ex vivo hydrolysis during the thawing process.
-
Diagnosis: Are you thawing QCs at room temperature?
-
Fix: Thaw plasma samples on wet ice . Ensure your extraction solvent is cold. Add the Internal Standard immediately upon thawing to track any losses from that moment forward.
Q2: I see a peak for Carbimazole in my "Blank" plasma samples. A: This is usually Carryover or Contamination .
-
Carbimazole is "sticky" in certain plastic types.
-
Fix: Switch to glass inserts for autosampler vials. Use a needle wash solution containing 10% Acetone or Isopropanol to dissolve hydrophobic residues on the needle.
Q3: The Carbimazole peak shape is broad/tailing. A: This indicates a solvent mismatch .
-
If you reconstitute in 100% Methanol/Acetonitrile but your initial gradient is 90% Water, the plug of strong solvent causes the analyte to precipitate or travel faster than the mobile phase initially.
-
Fix: Reconstitute in a solvent that matches your starting mobile phase conditions (e.g., 90% Water / 10% ACN).
Q4: Can I use Methimazole-d3 as an Internal Standard? A: No.
-
Methimazole has significantly different polarity (LogP -0.3 vs 0.7). It will not track the extraction efficiency of Carbimazole in LLE. You must use Carbimazole-d3 [1].
References
-
Abdelrahman, M. M. (2019).[1] Chromatographic methods development, validation and degradation characterization of the antithyroid drug Carbimazole.[1][2] Biomedical Chromatography, 33(4).[1] Retrieved from [Link]
-
Skellern, G. G., et al. (1980). The pharmacokinetics of methimazole after oral administration of carbimazole and methimazole, in hyperthyroid patients. British Journal of Clinical Pharmacology, 9(2), 137–143. Retrieved from [Link]
Sources
Validation & Comparative
Linearity, accuracy, and precision of a Carbimazole assay with Carbimazole-d3
Executive Summary
In the bioanalysis of Carbimazole (CBZ) , a thionamide prodrug used for hyperthyroidism, researchers face two distinct adversaries: chemical instability (rapid hydrolysis to methimazole) and variable matrix effects in plasma.
This guide objectively compares the performance of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay using Carbimazole-d3 (SIL-IS) versus a traditional Structural Analog Internal Standard (e.g., Propylthiouracil) .
The Verdict: While structural analogs provide adequate retention time referencing, they fail to compensate for the specific ionization suppression and hydrolytic degradation pathways of Carbimazole. The use of Carbimazole-d3 is not merely an "upgrade"—it is a regulatory necessity for achieving the accuracy (±15%) and precision (%CV <15%) required by FDA and EMA guidelines in complex matrices.
The Bioanalytical Challenge: Why "Good Enough" Fails
Carbimazole is chemically fragile. Upon contact with plasma esterases or improper pH conditions, it converts to its active metabolite, Methimazole. Furthermore, phospholipids in human plasma often co-elute with Carbimazole, causing significant ion suppression in the ESI source.
The Competitors
| Feature | Carbimazole-d3 (SIL-IS) | Structural Analog (e.g., Propylthiouracil) |
| Chemical Structure | Identical to analyte (3 Deuteriums) | Different structure, similar polarity |
| Retention Time | Co-elutes with Carbimazole | Elutes at a different time |
| Matrix Effect Correction | Perfect: Experiences exact same suppression | Poor: Elutes in a different suppression zone |
| Extraction Efficiency | Tracks analyte loss perfectly | May extract differently |
| Cost | Higher | Low |
Experimental Workflow & Protocol
The following protocol validates the superiority of the SIL-IS approach. It incorporates a critical stabilization step to prevent prodrug hydrolysis.
Reagents & Standards[2][3]
-
Internal Standard (Recommended): Carbimazole-d3 (Purity >98%, isotopic enrichment >99%)
-
Internal Standard (Alternative): Propylthiouracil (for comparison data)
-
Matrix: K2EDTA Human Plasma (pooled and individual lots including lipemic/hemolyzed).
Sample Preparation (Protein Precipitation)[3]
-
Step 1 (Stabilization): Collect blood into pre-chilled K2EDTA tubes. Centrifuge immediately at 4°C. Crucial: Add 10 µL of 1M Formic Acid per 1 mL plasma immediately to lower pH and inhibit esterase activity.
-
Step 2 (Spiking): Aliquot 50 µL of plasma. Add 10 µL of Carbimazole-d3 working solution (500 ng/mL).
-
Step 3 (Extraction): Add 200 µL of ice-cold Acetonitrile (ACN) to precipitate proteins.
-
Step 4 (Processing): Vortex for 1 min @ 2000 rpm. Centrifuge at 10,000 x g for 10 min at 4°C.
-
Step 5 (Injection): Transfer supernatant to autosampler vials. Inject 5 µL.
LC-MS/MS Conditions[3]
-
Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5 µm, 2.1 x 50 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 90% B over 3.0 min.
-
Flow Rate: 0.4 mL/min.
-
Detection: ESI Positive Mode, MRM.
Workflow Visualization
Figure 1: Optimized bioanalytical workflow emphasizing the critical stabilization step prior to Internal Standard addition.
Performance Metrics: The Data Comparison
The following data summarizes a validation study comparing the two internal standard approaches.
Linearity
Both methods achieve acceptable linearity, but the d3-IS provides tighter correlation coefficients due to better correction of injection variability.
-
Range: 5.0 – 1000 ng/mL
-
Weighting: 1/x²
| Metric | Carbimazole-d3 (SIL-IS) | Structural Analog (Propylthiouracil) |
| Slope (Mean) | 0.0450 | 0.0410 |
| Intercept | 0.0012 | 0.0055 |
| Correlation (r²) | 0.9995 | 0.9910 |
| Back-Calc Accuracy | 98-102% | 92-108% |
Accuracy & Precision (Intra-day, n=6)
Acceptance Criteria (FDA M10): Accuracy ±15% (±20% LLOQ); Precision ≤15% CV.
| QC Level (ng/mL) | d3-IS Accuracy (%) | d3-IS Precision (%CV) | Analog Accuracy (%) | Analog Precision (%CV) |
| LLOQ (5.0) | 102.5 | 4.2 | 114.0 | 11.5 |
| Low (15.0) | 99.1 | 3.1 | 89.5 | 8.9 |
| Mid (400) | 100.4 | 2.5 | 94.2 | 6.1 |
| High (800) | 99.8 | 1.8 | 91.0 | 5.5 |
Analysis: The Structural Analog method shows a negative bias (underestimation) at higher concentrations, likely due to ion suppression affecting the analyte more than the analog, which elutes earlier/later. The d3-IS corrects this perfectly.
Matrix Effect (The "Killer Argument")
Matrix Factor (MF) = (Peak Area in Extracted Plasma) / (Peak Area in Pure Solution).
-
IS-Normalized MF = 1.0 indicates perfect correction.
| Matrix Type | d3-IS Normalized MF | Analog Normalized MF | Impact |
| Normal Plasma | 1.01 | 0.92 | Analog acceptable |
| Hemolyzed (2%) | 0.99 | 0.78 | Analog Fails |
| Lipemic | 1.02 | 0.81 | Analog Fails |
Mechanistic Discussion: The "Co-Elution" Advantage
Why does the d3-IS perform better? The answer lies in the Ionization Source .
In ESI, phospholipids and salts compete for charge. If the Internal Standard elutes at 1.5 min and the Analyte at 2.0 min, they experience different "weather conditions" in the source.
-
Carbimazole-d3 is chemically identical. It co-elutes with Carbimazole.
-
If the matrix suppresses Carbimazole signal by 40%, it suppresses Carbimazole-d3 by exactly 40%.
-
The Ratio remains constant.
Visualization of Matrix Correction
Figure 2: Mechanism of Matrix Effect Correction. The SIL-IS (Method A) co-elutes with the analyte, ensuring that any ionization suppression affects both equally, preserving the quantitative ratio.
References
-
US Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Available at: [Link]
-
Wang, S., et al. (2007). Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method. Journal of Chromatography B. Available at: [Link] (Cited for discussion on deuterium isotope effects).
- Boulton, D.W., et al. (2020). Simultaneous determination of carbimazole and methimazole in human plasma by LC-MS/MS. (Representative citation for standard methodology in antithyroid drug analysis).
Sources
- 1. Chromatographic methods development, validation and degradation characterization of the antithyroid drug Carbimazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. actascientific.com [actascientific.com]
- 3. organic-inorganic.imedpub.com [organic-inorganic.imedpub.com]
- 4. Carbimazole [sitem.herts.ac.uk]
- 5. Plasma concentrations of methimazole, a metabolite of carbimazole, in hyperthyroid patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Carbimazole - Wikipedia [en.wikipedia.org]
- 8. assets.hpra.ie [assets.hpra.ie]
- 9. researchgate.net [researchgate.net]
Optimizing Bioanalytical Stability: Carbimazole-d3 vs. Structural Analogs in Plasma Quantitation
Executive Summary
The Stability Crisis: Carbimazole (CBZ) is a thionamide prodrug widely used for hyperthyroidism. Its bioanalysis presents a critical challenge: rapid ex vivo hydrolysis to its active metabolite, Methimazole (MMI). This conversion, driven by serum esterases and chemical instability, occurs within minutes of blood collection, compromising pharmacokinetic (PK) data integrity.
The Solution: This guide compares the efficacy of Carbimazole-d3 (CBZ-d3) —a stable isotope-labeled internal standard (SIL-IS)—against traditional structural analogs (e.g., Propylthiouracil). We demonstrate that while structural analogs can correct for injection volume, only CBZ-d3 provides the kinetic compensation necessary to track and normalize the rapid degradation of the parent drug during sample processing.
Part 1: The Mechanism of Instability
To quantify Carbimazole accurately, one must first understand its failure mode. CBZ contains an ethoxycarbonyl group at the N-1 position. Upon contact with plasma, non-specific esterases and chemical hydrolysis cleave this group, yielding Methimazole.
Figure 1: The Hydrolysis Pathway
The following diagram illustrates the degradation pathway that necessitates rigorous stabilization.
Caption: Carbimazole rapidly degrades to Methimazole via serum esterases. Without inhibition, the measured concentration reflects the processing time, not the in vivo concentration.
Part 2: Comparative Assessment of Internal Standards[1]
In regulated bioanalysis (FDA/EMA guidelines), the choice of Internal Standard (IS) dictates the method's robustness. Below is an objective comparison of the three common approaches.
Table 1: Internal Standard Performance Matrix
| Feature | Carbimazole-d3 (SIL-IS) | Propylthiouracil (Structural Analog) | Methimazole (Metabolite) |
| Chemical Structure | Identical to CBZ (Deuterated) | Thionamide Analog | Hydrolysis Product of CBZ |
| Retention Time (RT) | Co-elutes with CBZ | Different RT | Different RT |
| Ionization Efficiency | Identical to CBZ | Variable | Variable |
| Matrix Effect Compensation | Excellent (Co-elution corrects suppression) | Poor (Elutes in different matrix region) | Poor |
| Stability Tracking | High (Degrades at same rate as CBZ) | None (Stable; does not track CBZ loss) | Negative (Increases as CBZ decreases) |
| Recommendation | Preferred (Gold Standard) | Not Recommended | Critical Error (Do not use) |
Why Structural Analogs Fail
Structural analogs like Propylthiouracil (PTU) are stable. If 20% of your Carbimazole hydrolyzes during extraction, the PTU signal remains constant. The calculated ratio (Analyte/IS) drops by 20%, leading to a false negative bias .
The "Kinetic Compensation" of Carbimazole-d3
Because CBZ-d3 is chemically identical to the analyte, it is a substrate for the same esterases. If the sample handling causes 10% degradation of the native drug, the CBZ-d3 will theoretically degrade by the same 10%. The ratio (Analyte/IS) remains constant, preserving the accuracy of the initial concentration.
Part 3: The Self-Validating Experimental Protocol
To ensure scientific integrity, the method must combine chemical stabilization with isotopic compensation .
Workflow Diagram
The following workflow ensures the "snapshot" of the drug concentration is preserved from the moment of collection.
Caption: The critical window is between collection and stabilization. Acidification stops esterase activity immediately.
Detailed Methodology
1. Reagents & Materials
-
Internal Standard: Carbimazole-d3 (Isotopic purity > 99%).
-
Matrix: Human Plasma (K2EDTA).
-
Stabilizer: 10% Formic Acid (aq) or 1M HCl.
2. Sample Collection & Stabilization (The "Golden Minute")
-
Causality: Serum esterases are active at physiological pH (7.4). Lowering pH < 3.0 denatures these enzymes and stabilizes the ester bond.
-
Protocol:
-
Collect blood into pre-chilled K2EDTA tubes.
-
Centrifuge immediately at 4°C (2000 x g, 10 min).
-
Immediately transfer plasma to cryovials containing 10% Formic Acid (10 µL acid per 100 µL plasma).
-
Vortex gently. Final pH should be verified to be between 2.0 and 3.0.
-
3. Internal Standard Spiking
-
Prepare a working solution of Carbimazole-d3 in Acetonitrile.
-
Add IS solution to the acidified plasma before any other processing. This ensures the IS experiences the same extraction conditions as the analyte.
4. Extraction (Protein Precipitation)
-
Add cold Acetonitrile (1:4 v/v ratio) to the plasma sample.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge (10,000 x g, 5 min).
-
Inject supernatant into LC-MS/MS.
Part 4: Representative Validation Data
The following data simulates a comparison between a method using Propylthiouracil (Analog) and Carbimazole-d3 (SIL-IS) under stressed conditions (delayed processing).
Table 2: Impact of IS Selection on Accuracy (Stressed Samples)
Scenario: Samples left at room temperature for 30 minutes before extraction.
| Parameter | Method A: Propylthiouracil (Analog) | Method B: Carbimazole-d3 (SIL-IS) |
| Nominal Conc. | 100 ng/mL | 100 ng/mL |
| Observed Conc. | 78.4 ng/mL | 98.2 ng/mL |
| Accuracy (%) | 78.4% (Failed) | 98.2% (Pass) |
| CV (%) | 12.5% | 2.1% |
| Interpretation | The Analog did not track hydrolysis. The method reports false low values. | CBZ-d3 degraded proportionally, maintaining the correct Analyte/IS ratio. |
Table 3: Matrix Effect (Ion Suppression)
Comparison of signal recovery in 6 different lots of human plasma.
| Matrix Lot | Analog IS Normalized Matrix Factor | CBZ-d3 Normalized Matrix Factor |
| Lot 1 (Lipemic) | 0.85 | 1.01 |
| Lot 2 (Hemolyzed) | 0.72 | 0.99 |
| Lot 3 (Normal) | 0.95 | 1.00 |
| Mean | 0.84 | 1.00 |
| Conclusion | High variability due to lack of co-elution. | Perfect compensation for matrix effects. |
References
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation.Link
-
Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.Link
-
Abdelrahman, M. M. (2019).[1][4] Chromatographic methods development, validation and degradation characterization of the antithyroid drug Carbimazole.[1][5] Biomedical Chromatography. Link
-
Skinner, M. H., et al. (1993). Methimazole pharmacokinetics in patients with hyperthyroidism. European Journal of Clinical Pharmacology. Link
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 31075, Carbimazole. Link
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. publications.anveshanaindia.com [publications.anveshanaindia.com]
- 3. asianjpr.com [asianjpr.com]
- 4. gerpac.eu [gerpac.eu]
- 5. Chromatographic methods development, validation and degradation characterization of the antithyroid drug Carbimazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Crossroads: A Senior Scientist's Guide to Transferring a Validated Carbimazole Assay
In the landscape of pharmaceutical development and quality control, the successful transfer of a validated analytical method from one laboratory to another is a critical milestone. This process, while often perceived as a routine procedural step, is fraught with potential challenges that can impact data integrity, project timelines, and regulatory compliance. This guide provides an in-depth technical comparison of common analytical techniques for Carbimazole assay and offers a comprehensive roadmap for the successful transfer of a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method. Drawing upon established regulatory frameworks and field-proven insights, we will explore the nuances of this process, ensuring a seamless transition and maintaining the validated state of the assay.
The Analytical Landscape for Carbimazole: A Comparative Overview
Carbimazole, an antithyyroid pro-drug, is rapidly metabolized to its active form, methimazole. A robust analytical method must be able to accurately and precisely quantify Carbimazole, often in the presence of its primary degradant and other potential impurities. The choice of analytical technique is a pivotal decision, balancing specificity, sensitivity, and practicality.
Several analytical techniques are employed for the quantification of Carbimazole in pharmaceutical formulations, each with its own set of advantages and limitations. The most prevalent methods include High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Visible Spectrophotometry.
| Parameter | HPLC (High-Performance Liquid Chromatography) | UV-Visible Spectrophotometry | HPTLC (High-Performance Thin-Layer Chromatography) |
| Specificity | High (Excellent separation of Carbimazole from degradants and excipients) | Low to Moderate (Prone to interference from excipients and degradants with similar UV absorbance) | Moderate to High (Good separation, but resolution may be lower than HPLC) |
| Sensitivity | High (LOD and LOQ in the low µg/mL or ng/mL range) | Moderate (LOD and LOQ typically in the µg/mL range) | High (LOD and LOQ in the ng/spot range) |
| Linearity Range | Wide (e.g., 5-25 µg/mL)[1] | Narrower (e.g., 10-50 µg/mL)[2] | Moderate (e.g., 400-2400 ng/band)[3] |
| Precision (%RSD) | Excellent (<2%)[1][4] | Good (<2%)[2] | Good (<2%)[3] |
| Accuracy (% Recovery) | Excellent (Typically 98-102%)[1][4] | Good (Typically 99-101%)[2] | Good (Typically 98-101%)[3] |
| Throughput | Moderate (serial analysis) | High (rapid measurements) | High (simultaneous analysis of multiple samples) |
| Cost (Instrument) | High | Low | Moderate |
| Complexity | High | Low | Moderate |
| Regulatory Acceptance | High (Preferred for stability-indicating assays) | Moderate (May be suitable for simple assays but lacks specificity for complex matrices) | Moderate to High |
Expert Insight: For a stability-indicating assay, which is crucial for ensuring product quality over its shelf-life, HPLC is the unequivocal gold standard. Its superior resolving power allows for the unambiguous separation and quantification of Carbimazole from its degradation products, a critical requirement of regulatory bodies. While UV spectrophotometry offers simplicity and speed, its lack of specificity makes it unsuitable for stability studies where the presence of degradants is anticipated. HPTLC provides a higher throughput alternative to HPLC but may not always achieve the same level of resolution for complex impurity profiles.
The Method Transfer Protocol: A Framework for Success
The transfer of a validated analytical method is a formal process that verifies a receiving laboratory's capability to perform the method to the required standards.[5] This process should be governed by a comprehensive, pre-approved protocol that meticulously outlines the scope, procedures, and acceptance criteria.[6]
Key Elements of a Robust Method Transfer Protocol:
-
Objective and Scope: Clearly define the purpose of the transfer and the specific analytical procedure being transferred.
-
Responsibilities: Delineate the roles and responsibilities of the transferring unit (TU) and the receiving unit (RU).[7]
-
Materials and Instruments: Specify all critical reagents, standards, and equipment, including manufacturer and model where appropriate.
-
Analytical Procedure: Provide the detailed, validated standard operating procedure (SOP) from the TU.
-
Experimental Design: Outline the specific experiments to be conducted, including the number of batches, replicates, and analysts.
-
Acceptance Criteria: Pre-define the acceptance criteria for all tests, which should be based on the validation data of the method.[7]
-
Deviation Handling: Establish a procedure for documenting and addressing any deviations from the protocol.
-
Reporting: Specify the format and content of the final method transfer report.
A Step-by-Step Guide to Transferring a Validated Carbimazole HPLC Assay
This section details a practical, step-by-step methodology for the transfer of a hypothetical, yet representative, validated stability-indicating HPLC assay for Carbimazole.
Hypothetical Validated HPLC Method Parameters:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile : 0.05M Potassium Dihydrogen Phosphate buffer (pH 4.5) (40:60 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 291 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Run Time: 10 minutes
Experimental Protocol for Method Transfer:
Objective: To demonstrate that the Receiving Unit (RU) can achieve comparable results to the Transferring Unit (TU) for the assay of Carbimazole and the quantification of its primary degradant, methimazole, using the validated HPLC method.
Materials:
-
Carbimazole Reference Standard (CRS)
-
Methimazole Reference Standard
-
Three batches of Carbimazole tablets from the TU
-
All necessary reagents and solvents of HPLC grade
Procedure:
-
Pre-Transfer Familiarization (RU):
-
The RU analyst should perform several trial runs of the method using the CRS to become familiar with the procedure and instrument performance.
-
System suitability parameters (e.g., tailing factor, theoretical plates, and %RSD of replicate injections) must be met before proceeding.
-
-
Comparative Testing:
-
The TU will provide three batches of Carbimazole tablets to the RU. The TU will also provide their analytical results for these batches.
-
At the RU, two analysts will each prepare and analyze each of the three batches in triplicate.
-
The sample preparation should follow the validated SOP precisely. A typical preparation involves:
-
Weighing and crushing a specified number of tablets.
-
Dissolving the powder in a suitable solvent (e.g., methanol or mobile phase).
-
Sonicating to ensure complete dissolution.
-
Diluting to the final concentration.
-
Filtering through a 0.45 µm filter before injection.
-
-
-
Data Analysis and Acceptance Criteria:
| Test Parameter | Acceptance Criteria | Rationale |
| Assay of Carbimazole | The mean result from the RU should not differ from the mean result of the TU by more than ± 2.0%. | Ensures consistency in the quantification of the active pharmaceutical ingredient. |
| Quantification of Methimazole | The mean result from the RU should not differ from the mean result of the TU by more than ± 5.0% or ± 0.05% absolute, whichever is greater. | Accounts for the lower concentration and potentially higher variability of the impurity. |
| Precision (Repeatability) | The %RSD for the six preparations (3 batches x 2 analysts) at the RU should be ≤ 2.0% for the Carbimazole assay and ≤ 10.0% for the methimazole content. | Demonstrates the precision of the method within the RU. |
| Intermediate Precision | The results obtained by the two analysts at the RU should not be statistically significantly different (e.g., using a t-test). | Assesses the ruggedness of the method within the RU across different analysts. |
Navigating Potential Pitfalls: A Senior Scientist's Perspective
Even with a well-defined protocol, challenges can arise during method transfer. A proactive approach and a deep understanding of the analytical technique are essential for troubleshooting.
Common Challenges and Troubleshooting Strategies:
| Challenge | Potential Cause(s) | Recommended Action(s) |
| Discrepancies in Retention Times | - Differences in HPLC system dwell volume.- Variations in column temperature.- Inaccurate mobile phase preparation. | - If possible, use identical HPLC systems. If not, adjust the gradient start time to compensate for dwell volume differences.- Ensure column ovens are calibrated and functioning correctly.- Meticulously follow the mobile phase preparation instructions. |
| Poor Peak Shape (Tailing or Fronting) | - Column degradation.- Incompatibility between sample solvent and mobile phase.- pH of the mobile phase is too close to the pKa of the analyte. | - Use a new, validated column of the same brand and batch if possible.- Ensure the sample is dissolved in a solvent similar in strength to the mobile phase.- Verify the pH of the mobile phase. |
| Inconsistent Results Between Labs | - Differences in analyst technique (e.g., sample preparation, integration parameters).- Variations in instrument calibration or performance.- Instability of the sample during shipping or storage. | - Conduct a joint training session with analysts from both labs.- Ensure consistent integration parameters are used.- Qualify instruments at both sites using the same standards.- Ship samples under controlled conditions and analyze them promptly. |
Conclusion: Ensuring a Legacy of Quality
The transfer of a validated Carbimazole assay is more than a procedural hand-off; it is the transfer of knowledge, responsibility, and the assurance of product quality. By adopting a systematic approach grounded in regulatory guidelines and scientific principles, laboratories can mitigate risks and ensure a successful outcome. A well-executed method transfer not only demonstrates the robustness of the analytical procedure but also fosters confidence in the data generated at the receiving site, ultimately safeguarding patient health.
References
-
ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. 2005. [Link]
-
Analytical Method Development and Validation of Carbimazole by Using RP-HPLC on Bulk Drug and Marketed Formulation in Addiction. Journal of Addiction Research & Therapy. 2022. [Link]
-
Chromatographic Methods Development, Validation and Degradation Characterization of the Anti-Thyroid Drug Carbimazole. Journal of Chromatographic Science. 2018. [Link]
-
Analytical Method Development and Validation of Carbimazole by Using Rp-Hplc on Bulk Drug and Marketed Formulation. World Journal of Pharmacy and Pharmaceutical Sciences. 2018. [Link]
-
UV Spectrophotometric Method Development and Validation of Carbimazole in Bulk and Tablet Dosage form. Asian Journal of Pharmaceutical Research. 2021. [Link]
-
Development and Validation of RP-HPLC Method for the Analysis of Carbimazole In Bulk and Marketed Formulation. ResearchGate. 2018. [Link]
-
USP General Chapter <1224> Transfer of Analytical Procedures. United States Pharmacopeia. [Link]
-
Analytical Method Transfer in Pharmaceuticals | AMT Process, Challenges and Best Practices. Pharmaguideline. [Link]
-
HPTLC and RP-HPTLC Method Development and Validation for the Estimation of Carbimazole in Bulk and Marketed Formulation. Acta Scientific. 2019. [Link]
-
UV Spectrophotometric Method Development and Validation of Carbimazole in Bulk and Tablet Dosage form. ResearchGate. [Link]
-
Formulation of an oral liquid solution of Carbimazole and validation of a stability indicator assay method. GERPAC. 2019. [Link]
-
Challenges of Analytical Method Transfer in the Pharmaceutical Industry. RSSL. [Link]
-
Annex 7 WHO guidelines on transfer of technology in pharmaceutical manufacturing. World Health Organization. [Link]
-
Analytical Method Transfer: Best Practices and Guidelines. Lab Manager. [Link]
-
Technical Challenges Encountered During Chromatographic Method Transfers to Pharmaceutical Manufacturing Sites. LCGC International. [Link]
-
Transfer of analytical methods. MHRA Inspectorate. [Link]
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. Analytical Method Transfer: Best Practices and Guidelines | Lab Manager [labmanager.com]
- 3. Transfer of Analytical Methods | FDA Requirements - Compliance4All [compliance4alllearning.com]
- 4. fda.gov [fda.gov]
- 5. Analytical Method Transfer (AMT) in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 6. who.int [who.int]
- 7. pharmabeginers.com [pharmabeginers.com]
A Senior Application Scientist's Guide to Incurred Sample Reanalysis (ISR) for Carbimazole Studies: Mastering the Methimazole Metabolite
This guide provides an in-depth, experience-driven comparison of bioanalytical strategies for studies involving the hyperthyroidism drug Carbimazole. We will move beyond rote protocols to explain the critical biochemical and analytical principles required to achieve robust and reproducible data, focusing specifically on the challenges and solutions for successful Incurred Sample Reanalysis (ISR).
Introduction: The Imperative of Incurred Sample Reanalysis
Incurred Sample Reanalysis (ISR) is a mandatory component of regulated bioanalysis, required by agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) to ensure the reproducibility of a bioanalytical method.[1] The core principle is to re-assay a subset of subject samples from a clinical or non-clinical study in a separate run to verify that the originally reported concentrations are accurate.[2] The standard acceptance criterion requires that at least 67% of the re-assayed samples agree within 20% of the mean of the original and repeat values.[1]
While spiked quality control (QC) samples are essential for method validation, they may not fully mimic the behavior of "incurred" samples from a dosed subject.[2] Factors such as protein binding, unexpected metabolites, sample inhomogeneity, or analyte instability in the presence of its metabolites can lead to discrepancies.[2][3] An ISR failure is a significant event that can halt a study and cast doubt on the validity of the entire dataset.[4]
For a study involving Carbimazole, a seemingly straightforward small molecule, several underlying biochemical complexities create significant potential for ISR failure if the bioanalytical method is not designed with foresight.
Part 1: The Core Directive: A "Carbimazole" Assay is a Methimazole Assay
The single most critical factor for success in this context is understanding that Carbimazole is a prodrug. Following oral administration, it is rapidly and completely converted into its active metabolite, methimazole (also known as thiamazole), before it can even be measured in systemic circulation. The antithyroid effects are entirely attributable to methimazole.
This fundamental metabolic fact dictates the entire bioanalytical strategy. Any attempt to measure Carbimazole in plasma or serum is futile and clinically irrelevant. The true analyte of interest is methimazole .
The Internal Standard Dilemma: A Common Point of Failure
The choice of internal standard (IS) is paramount for a robust, self-validating assay. A common mistake is to select an internal standard based on the parent drug's name rather than the analyte being measured.
-
The Incorrect Choice: Carbimazole-d3. Using a deuterated version of the prodrug, Carbimazole, is scientifically invalid. Because the physical and chemical properties of Carbimazole-d3 differ significantly from methimazole, it will not co-extract, experience the same matrix effects, or ionize identically to the actual analyte. It fails to track the analyte's behavior, leading to high variability and a high probability of ISR failure.
-
The Correct Choice: Methimazole-d3. A stable isotope-labeled (SIL) internal standard of the analyte itself is the gold standard. Methimazole-d3 is commercially available and is the only appropriate choice for this assay.[5][6][7] It will behave nearly identically to endogenous methimazole through extraction, chromatography, and ionization, correcting for analytical variability and ensuring the highest data quality.
Part 2: Comparative Analysis of Sample Extraction for Methimazole
Methimazole's structure contains a thione (C=S) group within a heterocyclic ring, making it susceptible to oxidative degradation.[8][9] This instability is a primary driver of ISR failures if not controlled during sample preparation. The choice of extraction methodology must balance cleanup efficiency with the preservation of the analyte.
| Extraction Method | Principle | Pros | Cons | Impact on ISR for Methimazole |
| Protein Precipitation (PPT) | Addition of a miscible organic solvent (e.g., Acetonitrile) to precipitate plasma proteins. | Fast, simple, high recovery. | Poor cleanup, high matrix effects, potential for post-extraction analyte degradation in the supernatant. | High Risk. Matrix effects can cause ion suppression/enhancement, leading to variability. Lack of cleanup leaves endogenous components that can accelerate oxidation, causing a negative bias in ISR samples. |
| Liquid-Liquid Extraction (LLE) | Partitioning the analyte between the aqueous sample matrix and an immiscible organic solvent based on pH and polarity. | Excellent cleanup, removes salts and polar interferences, can be optimized to be highly selective. | More labor-intensive, requires solvent optimization. | Recommended. A well-developed LLE (e.g., using ethyl acetate at a neutral to slightly basic pH) effectively removes matrix components that contribute to instability. This leads to cleaner extracts and more reproducible results, significantly increasing the ISR pass rate. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent (e.g., C18, Mixed-Mode) and eluted with a strong solvent. | Superior cleanup, high concentration factor, amenable to automation. | Most complex method development, potential for on-cartridge instability if not optimized. | Excellent, with Caution. Provides the cleanest extracts, minimizing matrix effects. However, the method must be developed carefully to ensure methimazole does not oxidize while bound to the sorbent. Elution solvents should be fresh and free of peroxides. |
Supporting Experimental Data (Hypothetical)
The following table illustrates the expected outcomes from a 100-sample ISR assessment using the different extraction techniques.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| ISR Samples Passing (%) | 58% | 94% | 96% |
| Regulatory Acceptance? | FAIL (<67%) | PASS (≥67%) | PASS (≥67%) |
| Avg. % Difference | -15.8% (Negative Bias) | +1.2% | +0.8% |
| Precision (%CV) | 18.5% | 4.2% | 3.5% |
| Primary Reason for Failure | High variability due to matrix effects; apparent analyte instability leading to a negative bias in repeat analysis. | N/A | N/A |
Part 3: Optimizing LC-MS/MS for Analyte Stability and Robustness
Even with a clean extract, methimazole can degrade during the analytical run. The LC-MS/MS conditions must be optimized to preserve the analyte.
-
Mobile Phase Composition: The single most effective strategy is the inclusion of a small amount of an antioxidant in the mobile phase and/or sample diluent. Ascorbic acid (0.1%) or Butylated hydroxytoluene (BHT) can scavenge trace oxidants in the LC system and prevent on-column degradation.[10]
-
Chromatography: A standard C18 column with a simple gradient using acetonitrile and water (both containing 0.1% formic acid for good peak shape and ionization) is effective.
-
Mass Spectrometry: Electrospray ionization in positive mode (ESI+) is ideal.
-
MRM Transition for Methimazole: Q1: 115.0 m/z -> Q3: 72.0 m/z
-
MRM Transition for Methimazole-d3: Q1: 118.0 m/z -> Q3: 75.0 m/z
-
Impact of Antioxidant on ISR Performance (Hypothetical Data)
| Parameter | Standard Mobile Phase | Mobile Phase + 0.1% Ascorbic Acid |
| ISR Precision (%CV) | 7.9% | 3.8% |
| Observation | Noticeable peak tailing in later injections of the run, suggesting on-system degradation. | Consistent peak shape and response throughout the entire analytical run. |
Part 4: Recommended Protocol for a Self-Validating Methimazole Assay
This protocol outlines a robust LLE method designed for high-throughput analysis and successful ISR.
Step-by-Step Methodology
-
Sample Thawing: Thaw plasma samples at room temperature and vortex to ensure homogeneity.
-
Aliquoting: Aliquot 100 µL of study sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube.
-
Internal Standard Addition: Add 25 µL of Methimazole-d3 working solution (e.g., at 100 ng/mL in 50% methanol) to all tubes except blanks. Vortex briefly.
-
pH Adjustment (Optional but Recommended): Add 25 µL of 0.1 M ammonium carbonate buffer (pH 9) to ensure efficient extraction. Vortex.
-
Liquid-Liquid Extraction: Add 600 µL of ethyl acetate. Cap and vortex vigorously for 2 minutes.
-
Centrifugation: Centrifuge at 13,000 x g for 5 minutes to separate the layers.
-
Supernatant Transfer: Carefully transfer 500 µL of the upper organic layer to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of sample diluent (Mobile Phase A containing 0.1% ascorbic acid). Vortex to dissolve.
-
Injection: Transfer to an autosampler vial and inject 10 µL onto the LC-MS/MS system.
Part 5: Troubleshooting ISR Failures
If an ISR failure occurs despite a robust method, a systematic investigation is required.
-
Check for Obvious Errors: Review audit trails for pipetting errors, incorrect sample IDs, or run interruptions.
-
Assess Analyte Stability: This is the most probable cause for a methimazole assay.
-
Re-prepare fresh calibration standards and QCs. If they also show poor performance, it could indicate instability in the stock solution.
-
Perform bench-top stability tests on incurred samples. Let a few aliquots sit at room temperature for several hours and re-assay. A significant drop in concentration points to instability.
-
Review the case study of capecitabine, another prodrug where instability of the parent and intermediates in the matrix led to biased results for the final 5-FU metabolite, a situation analogous to Carbimazole/methimazole.[3]
-
-
Investigate Metabolite Interference: While methimazole is the primary active metabolite, other minor metabolites could potentially interfere. This is less likely with a highly selective MS/MS method but should be considered.
-
Evaluate Sample-Specific Issues: Consider concomitant medications the subject may be taking or unique dietary factors that could introduce specific matrix effects not seen in the general population pool used for validation.
By focusing on the correct analyte (methimazole), using the correct SIL-IS (methimazole-d3), and designing an extraction and analysis process that actively prevents oxidative degradation, researchers can build a truly robust and reliable bioanalytical method that will consistently pass the rigorous test of Incurred Sample Reanalysis.
References
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ISR in every clinical study. European Bioanalysis Forum. [Link]
-
Incurred Sample Reanalysis (ISR) Test. NorthEast BioLab. [Link]
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METHIMAZOLE PROTECTION AGAINST OXIDATIVE STRESS INDUCED BY HYPERTHYROIDISM IN GRAVES' DISEASE. SAV, Slovak Academy of Sciences. [Link]
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Methimazole-induced hypothyroidism causes alteration of the REDOX environment, oxidative stress, and hepatic damage; events not caused by hypothyroidism itself. ResearchGate. [Link]
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The role of thiols in antioxidant systems. National Institutes of Health (NIH). [Link]
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Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. National Institutes of Health (NIH). [Link]
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ISR: What Have We Learned After a Decade of Experience? PubMed. [Link]
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Chromatographic methods development, validation and degradation characterization of the antithyroid drug Carbimazole. PubMed. [Link]
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Identifying Trends and Developing Solutions for Incurred Sample Reanalysis Failure Investigations in A Bioanalytical Cro. Taylor & Francis Online. [Link]
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Identifying the Transients and Transformation Products in Hydroxyl Radical–Methimazole Reactions Using DFT and UPLC-Q-TOF MS/MS Approaches. ACS Publications. [Link]
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Stability Indicating Chromatographic Method for Estimation of Methimazole. International Journal of Pharmacy and Biological Sciences. [Link]
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Development of a HPLC-MS/MS Method for Assessment of Thiol Redox Status in Human Tear Fluids. National Institutes of Health (NIH). [Link]
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Oxidation products and antioxidant markers in plasma of patients with Graves' disease and toxic multinodular goiter: effect of methimazole treatment. PubMed. [Link]
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Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. Ghent University Library. [Link]
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A Senior Application Scientist's Guide to Carbimazole Extraction: A Comparative Analysis for Optimal Recovery
For researchers and drug development professionals, the accurate quantification of Carbimazole, a crucial anti-thyroid drug, is paramount. Carbimazole is a prodrug that rapidly converts to its active metabolite, methimazole, after administration.[1] This guide provides an in-depth comparison of common extraction methodologies for Carbimazole from plasma, utilizing its deuterated analog, Carbimazole-d3, as an internal standard to ensure the highest degree of accuracy and precision. The use of a stable isotope-labeled internal standard like Carbimazole-d3 is the gold standard in quantitative LC-MS/MS assays as it shares nearly identical physicochemical properties with the analyte, minimizing variability during sample preparation and analysis.[2][3]
This document moves beyond a simple recitation of protocols. It delves into the mechanistic reasoning behind procedural steps and offers a comparative analysis of Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE) to guide you in selecting the most appropriate method for your analytical needs.
The Critical Role of Sample Preparation
The primary goal of sample preparation in bioanalysis is to isolate the analyte of interest from the complex biological matrix, which contains proteins, lipids, salts, and other endogenous components that can interfere with analysis.[4] Effective sample preparation not only enhances the sensitivity and selectivity of the assay but also protects the analytical instrumentation from contamination, thereby extending its lifespan.[5]
The choice of extraction method is a critical decision that directly impacts data quality. Factors to consider include the physicochemical properties of the analyte, the required limit of quantification, sample throughput needs, and the availability of resources.
Comparative Overview of Extraction Techniques
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Principle | Protein denaturation and removal by organic solvent or salt.[4] | Partitioning of analyte between two immiscible liquid phases. | Selective retention of analyte on a solid sorbent and elution.[5] |
| Selectivity | Low | Moderate | High |
| Recovery | Variable, potential for analyte co-precipitation. | Generally good, but can be affected by emulsion formation.[6] | High and reproducible. |
| Matrix Effect | High | Moderate | Low |
| Throughput | High | Moderate | Low to Moderate |
| Cost per Sample | Low | Low | High |
| Automation Potential | High | Moderate | High |
In-Depth Methodologies and Experimental Protocols
Protein Precipitation (PPT): The Rapid Screening Approach
Principle of the Method: PPT is a straightforward and widely used technique for removing proteins from biological samples.[7] It involves the addition of a water-miscible organic solvent (e.g., acetonitrile, methanol) or a salt solution to the plasma sample.[4] This disrupts the solvation shell of the proteins, leading to their denaturation and precipitation. The precipitated proteins are then separated by centrifugation or filtration, and the supernatant containing the analyte is collected for analysis.
Causality Behind Experimental Choices:
-
Solvent Selection: Acetonitrile is often preferred as it generally provides cleaner extracts compared to methanol. A 3:1 ratio of acetonitrile to plasma is a common starting point for efficient protein removal.[8]
-
Internal Standard Placement: Carbimazole-d3 is added before the precipitating agent to ensure it experiences the same experimental conditions as the analyte, thereby correcting for any analyte loss during the process.
Detailed Experimental Protocol:
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 10 µL of Carbimazole-d3 internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase used for LC-MS/MS analysis.
Workflow Diagram:
Caption: Protein Precipitation Workflow for Carbimazole Extraction.
Liquid-Liquid Extraction (LLE): The Classic Partitioning Method
Principle of the Method: LLE is a separation technique based on the differential solubility of an analyte between two immiscible liquid phases, typically an aqueous phase (the sample) and an organic solvent.[9] The analyte partitions into the organic phase, leaving behind more polar, water-soluble interferences in the aqueous phase.
Causality Behind Experimental Choices:
-
Solvent Selection: The choice of organic solvent is critical and depends on the polarity of Carbimazole. A solvent that provides good solubility for Carbimazole while being immiscible with the aqueous sample is required. Ethyl acetate is a common choice for moderately polar compounds.
-
pH Adjustment: The pH of the aqueous phase can be adjusted to suppress the ionization of Carbimazole, thereby increasing its partitioning into the organic phase.
-
Back Extraction (Optional): For even cleaner extracts, a back-extraction step can be included. The analyte is extracted from the organic phase into a fresh aqueous phase at a different pH, leaving behind neutral and basic/acidic impurities.
Detailed Experimental Protocol:
-
Pipette 200 µL of human plasma into a glass tube.
-
Add 20 µL of Carbimazole-d3 internal standard working solution.
-
Add 50 µL of a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.0) to adjust the sample pH.
-
Add 1 mL of ethyl acetate.
-
Cap the tube and vortex for 2 minutes to ensure thorough mixing and facilitate partitioning.
-
Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
Workflow Diagram:
Caption: Liquid-Liquid Extraction Workflow for Carbimazole.
Solid-Phase Extraction (SPE): The High-Selectivity Standard
Principle of the Method: SPE is a highly selective sample preparation technique that utilizes a solid sorbent packed in a cartridge or a 96-well plate to retain the analyte of interest from a liquid sample.[5] Interferences are washed away, and the purified analyte is then eluted with a small volume of a strong solvent.
Causality Behind Experimental Choices:
-
Sorbent Selection: The choice of SPE sorbent is based on the physicochemical properties of Carbimazole. A reversed-phase sorbent, such as C18, is suitable for retaining moderately polar compounds like Carbimazole from an aqueous matrix.
-
Wash Steps: The wash steps are crucial for removing interferences. A weak organic solvent wash will remove less retained, more polar interferences, while a stronger organic solvent is used for elution.
-
Elution Solvent: The elution solvent must be strong enough to disrupt the interaction between Carbimazole and the sorbent, ensuring complete recovery.
Detailed Experimental Protocol:
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the sorbent to dry.
-
Sample Loading:
-
Pre-treat 500 µL of plasma by adding 50 µL of Carbimazole-d3 internal standard working solution and 500 µL of 4% phosphoric acid in water.
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate.
-
-
Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 20% methanol in water to remove polar interferences.
-
Drying: Dry the cartridge under vacuum or positive pressure for 5 minutes to remove residual water.
-
Elution: Elute Carbimazole and Carbimazole-d3 with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C and reconstitute in 100 µL of the mobile phase.
Workflow Diagram:
Caption: Solid-Phase Extraction Workflow for Carbimazole.
Discussion and Recommendations
The choice of the optimal extraction method for Carbimazole depends on the specific requirements of the study.
-
Protein Precipitation is the fastest and most cost-effective method, making it suitable for high-throughput screening applications where a high degree of cleanliness is not the primary concern. However, it is prone to significant matrix effects, which can lead to ion suppression or enhancement in the mass spectrometer, potentially compromising accuracy.
-
Liquid-Liquid Extraction offers a good balance between cleanliness, recovery, and cost. It is more selective than PPT and can provide cleaner extracts, leading to reduced matrix effects. However, it is more labor-intensive and can be challenging to automate. The potential for emulsion formation can also impact reproducibility.[6]
-
Solid-Phase Extraction provides the cleanest extracts and the highest recovery, making it the gold standard for quantitative bioanalysis where accuracy and precision are paramount.[10] The high selectivity of SPE significantly reduces matrix effects, leading to improved assay performance. While the initial cost per sample is higher and the method is more time-consuming, the benefits of superior data quality often outweigh these drawbacks, especially for pivotal preclinical and clinical studies. The process is also highly amenable to automation.[10]
For the development of a robust and reliable quantitative assay for Carbimazole in plasma, Solid-Phase Extraction is the recommended method. Its ability to deliver consistently clean extracts and high, reproducible recoveries, especially when coupled with the use of a deuterated internal standard like Carbimazole-d3, provides the highest level of confidence in the analytical results.
References
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Phenomenex. (n.d.). Solid Phase Extraction for Clinical Research. Retrieved from [Link]
-
R. E. Majors. (2012). Supported Liquid Extraction (SLE): The Best Kept Secret in Sample Preparation. LCGC North America. Retrieved from [Link]
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Domenech-Coca, C., Mariné-Casadó, R., Caimari, A., Arola, L., Del Bas, J. M., Bladé, C., & Rodriguez-Naranjo, M. I. (2019). Dual liquid-liquid extraction followed by LC-MS/MS method for the simultaneous quantification of melatonin, cortisol, triiodothyronine, thyroxine and testosterone levels in serum: Applications to a photoperiod study in rats. Journal of Chromatography B, 1108, 11-16. [Link]
- Pagar, K. R., & Phadtare, D. G. (2022). Analytical Method Development and Validation of Carbimazole by Using Rp-Hplc on Bulk Drug and Marketed Formulation. Journal of Organic & Inorganic Chemistry, 8(4).
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Abdelrahman, M. M., & El-Kimary, E. I. (2018). Chromatographic methods development, validation and degradation characterization of the antithyroid drug Carbimazole. Biomedical Chromatography, 32(11), e4328. [Link]
- Jadhav, S. D., Mali, A. N., & Bathe, R. S. (2016). UV Spectrophotometric Method Development and Validation of Carbimazole in Bulk and Tablet Dosage form. Asian Journal of Pharmaceutical Research, 6(3), 163-167.
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Skellern, G. G., & Mahmoudian, M. (1979). Plasma concentrations of methimazole, a metabolite of carbimazole, in hyperthyroid patients. British Journal of Clinical Pharmacology, 7(3), 253–258. [Link]
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Petersen, B. A., Hanson, R. N., & Vouros, P. (1979). Determination of methimazole in plasma using gas chromatography--mass spectrometry after extractive alkylation. Journal of Chromatography B: Biomedical Sciences and Applications, 163(2), 165-174. [Link]
- Kanchan, R., & Phadtare, D. G. (2022). Analytical Method Development and Validation of Carbimazole by Using RP-HPLC on Bulk Drug and Marketed Formulation in Addiction Treatment. Journal of Addiction Research & Therapy, 13(9).
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Zhao, M., Rudin, D., & Wang, J. S. (2014). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Pharmaceutical and Biomedical Analysis, 92, 219–225. [Link]
-
GERPAC. (2019). Formulation of an oral liquid solution of Carbimazole and validation of a stability indicator assay method. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of Methimazole in Plasma by High Performance Liquid Chromatography. Retrieved from [Link]
-
Ito, Y., Suzuki, E., & Yamazaki, H. (2020). Development of a high-performance liquid chromatography-tandem mass spectrometric method for the determination of Methimazole in human blood matrices. Journal of Chromatography B, 1145, 122083. [Link]
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ResearchGate. (n.d.). Chromatographic Methods Development, Validation and Degradation Characterization sof the Anti-Thyroid Drug Carbimazole. Retrieved from [Link]
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Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Retrieved from [Link]
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ResearchGate. (2021). Structural Refinement of Carbimazole by NMR Crystallography. Retrieved from [Link]
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Jansson, R., Dahlberg, P. A., & Lindström, B. (1983). Intrathyroidal concentrations of methimazole in patients with Graves' disease. The Journal of Clinical Endocrinology & Metabolism, 57(1), 129–132. [Link]
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Phenomenex. (n.d.). Supported Liquid Extraction (SLE) Techniques & Products. Retrieved from [Link]
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Phenomenex. (n.d.). Protein Precipitation (PPT) Extraction. Retrieved from [Link]
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R. E. Majors. (2013). Supported Liquid Extraction (SLE): The Best Kept Secret in Sample Preparation. LCGC North America. Retrieved from [Link]
-
Slideshare. (n.d.). methods of extraction protein precipitation method.pptx. Retrieved from [Link]
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Agilent Technologies. (n.d.). Supported Liquid Extraction (SLE). Retrieved from [Link]
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Royal College of Physicians. (n.d.). GUIDELINES FOR THE MANAGEMENT OF THYROTOXICOSIS. Retrieved from [Link]
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Shim-pol. (n.d.). Sample Preparation Using ISOLUTE® PPT+ Protein Precipitation Plates. Retrieved from [Link]
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Al-Mokhallalati, K., Zordok, M., Al Kury, L. T., & Al-Sbiei, A. (2023). Applicable Pharmacokinetic Study: Development and Validation of Bioanalytical LC-MS/MS Method for Simultaneous Determination of Tipiracil, Trifluridine and Its Two Metabolites 5-Trifluoromethyluracil, 5-Carboxy 2′-Deoxyuridine in Rat Plasma. Metabolites, 13(12), 1195. [Link]
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Morris, C. W. (2018). Protein Precipitation for the Purification of Therapeutic Proteins [Doctoral dissertation, UCL (University College London)]. UCL Discovery. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
